2-Methylaminopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXHDSGGRTFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295478 | |
| Record name | 2-Methylaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-61-3 | |
| Record name | N-Methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylaminopyrimidine (CAS 931-61-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylaminopyrimidine is a heterocyclic organic compound with the CAS number 931-61-3. This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic data, synthesis, and applications, particularly within the realm of medicinal chemistry and drug development. As a key building block, its structural motif is found in various biologically active molecules, most notably as a scaffold for kinase inhibitors. This guide consolidates available data to serve as a foundational resource for professionals engaged in chemical synthesis and pharmaceutical research.
Physicochemical Properties
This compound is a solid at room temperature with a characteristic melting point. Its chemical structure, featuring a pyrimidine ring substituted with a methylamino group, imparts specific solubility and reactivity characteristics that are crucial for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 931-61-3 | |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Melting Point | 60-62 °C | [1] |
| Boiling Point | 216.3 °C at 760 mmHg | [1] |
| Density | 1.144 g/cm³ | [1] |
| pKa | Predicted: ~6-7 | |
| LogP | Predicted: ~0.5-1.0 | |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |
Spectroscopic Data
The structural features of this compound can be elucidated using various spectroscopic techniques. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~8.2 (d, 2H, pyrimidine protons)
-
~6.5 (t, 1H, pyrimidine proton)
-
~5.0 (br s, 1H, NH)
-
~3.0 (d, 3H, CH₃)
-
¹³C NMR Spectroscopy (Predicted)
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~163 (C=N)
-
~158 (C-N)
-
~110 (C-H)
-
~28 (CH₃)
-
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | C=N and C=C ring stretching |
| 1550-1475 | Strong | N-H bend |
Mass Spectrometry (MS) (Predicted)
-
Electron Ionization (EI-MS):
-
Molecular Ion (M⁺): m/z = 109
-
Major Fragments: Loss of CH₃ (m/z = 94), loss of HCN (m/z = 82), and other pyrimidine ring fragments.
-
Synthesis and Purification
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of a dihalopyrimidine with methylamine.
Experimental Protocol: Synthesis of this compound
Reaction: 2-Chloropyrimidine + Methylamine → this compound + HCl
Materials:
-
2-Chloropyrimidine
-
Methylamine (40% in water or as a solution in a suitable solvent like THF)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2-chloropyrimidine (1 equivalent) in ethanol in a round-bottom flask, add the base (e.g., potassium carbonate, 2 equivalents).
-
Slowly add the methylamine solution (1.5 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A solvent system of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound as a solid.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects. This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The methylamino group at the 2-position can be further functionalized or can itself contribute to the binding affinity and selectivity of the inhibitor.
The development of novel therapeutics targeting kinases often involves the synthesis of a library of compounds based on the 2-aminopyrimidine scaffold. This allows for the exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Visualizations
Synthesis Workflow
Caption: Figure 1: General Synthesis Workflow for this compound
Drug Discovery Process for Kinase Inhibitors
Caption: Figure 2: Drug Discovery Workflow for Kinase Inhibitors
Conclusion
This compound is a valuable chemical entity with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and its utility as a scaffold for biologically active molecules, particularly kinase inhibitors, make it a compound of high interest for researchers in drug discovery. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for its application in the laboratory and in the development of novel therapeutics.
References
2-Methylaminopyrimidine molecular formula C5H7N3
An In-depth Technical Guide to 2-Methylaminopyrimidine (C₅H₇N₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula C₅H₇N₃, is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and materials science. The pyrimidine ring is a fundamental core in various biologically essential molecules, including the nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).[1] This inherent biological relevance makes pyrimidine derivatives, such as this compound, highly valuable scaffolds for the design and synthesis of novel therapeutic agents. Its structure allows for diverse chemical modifications, enabling its incorporation into molecules targeting a wide array of biological targets. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis protocols, and its established role as a key intermediate in the development of biologically active compounds.[2]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N-methylpyrimidin-2-amine | [3] |
| CAS Number | 931-61-3 | [3] |
| Molecular Formula | C₅H₇N₃ | [2][3] |
| Molecular Weight | 109.13 g/mol | [2][3] |
| Appearance | Colorless, plate-like crystals | [4] |
| Melting Point | 60-62 °C | [2] |
| Boiling Point | 216.3 °C (at 760 mmHg) | [2] |
| Density | 1.144 g/cm³ | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
| Technique | Data | Reference(s) |
| ¹H NMR | (500 MHz, CDCl₃) δ 8.26 (d, J=4.7 Hz, 2H), 6.49 (t, J=4.8 Hz, 1H), 5.43 (s, 1H, NH), 2.98 (d, J=4.9 Hz, 3H) | [5] |
| ¹³C NMR | (126 MHz, CDCl₃) δ 163.1, 158.1, 110.4, 28.4 | [5] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine with methylamine.
General Synthetic Pathway
The reaction proceeds by displacing the chlorine atom from 2-chloropyrimidine with methylamine. The reaction can be performed using conventional heating or microwave assistance.[4][6]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2-Chloropyrimidine[4]
-
Reaction Setup: Add 2-chloropyrimidine (1.0 eq) to an excess of methylamine solution (e.g., 40% in water or in ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture under reflux in an oil bath maintained at 120-140°C for approximately four hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling the mixture to room temperature, perform a liquid-liquid extraction using diethyl ether (2 x 20 mL).
-
Washing: Wash the combined organic layers with water to remove excess methylamine and other water-soluble impurities.
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hexane-acetone (10:1) mixture to obtain pure, colorless crystals of this compound.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 126 MHz. Use proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts (δ) using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).
Biological Activity and Applications in Drug Development
This compound is not typically an end-product drug but rather a highly versatile scaffold and key intermediate in the synthesis of a diverse range of biologically active molecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it an attractive component for designing ligands that bind to enzyme active sites or receptors.
Key Application Areas:
-
Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-methylamino variant has been incorporated into compounds designed to inhibit a wide range of kinases, although this can sometimes lead to poor selectivity.[7] It is a foundational piece in the development of inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3).[8]
-
Anti-inflammatory Agents: Derivatives have been synthesized as inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the leukotriene inflammatory pathway.[9]
-
Antimicrobial Agents: The structure is present in ribocil, a synthetic ligand that targets the Flavin mononucleotide (FMN) riboswitch in bacteria, demonstrating its potential in the development of novel antibiotics.[10][11]
-
Anti-HIV Agents: Dichlorinated derivatives of this compound serve as precursors for potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220.[12]
-
Antiparasitic Agents: It has been used as a starting material for the synthesis of compounds with activity against trypanosomatidic parasites responsible for Chagas disease and leishmaniasis.[13]
-
Metabolic Disease Therapeutics: The pyrimidine scaffold has been explored for creating inhibitors of HMG-CoA reductase, an enzyme central to cholesterol synthesis.[14]
-
Oncology: The moiety is a fragment used in developing MTA-cooperative PRMT5 inhibitors, which are being investigated as targeted cancer therapies.[15]
Caption: Role of this compound as a versatile scaffold.
Conclusion
This compound (C₅H₇N₃) is a synthetically accessible and highly valuable heterocyclic compound. While exhibiting limited biological activity on its own, its true significance lies in its role as a privileged scaffold in drug discovery and development. Its well-defined physicochemical properties and straightforward synthesis make it a readily available starting material for research. The demonstrated success of incorporating the this compound moiety into potent inhibitors across multiple target classes—including kinases, inflammatory enzymes, and microbial targets—ensures its continued importance for medicinal chemists and researchers aiming to develop next-generation therapeutics.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 931-61-3 | AAA93161 | Biosynth [biosynth.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0521471A1 - Pyrimidine derivatives as HMG-CoA reductase inhibitors - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
The Aminopyrimidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is consequently a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Among the various classes of pyrimidine derivatives, those bearing an amino group at the 2-position, the 2-aminopyrimidines, have garnered significant attention as versatile building blocks in the synthesis of targeted therapeutics.[3] 2-Methylaminopyrimidine, a simple derivative, exemplifies the basic structure of this important class of compounds. While not extensively studied as a standalone therapeutic, its core structure is represented in numerous highly active pharmaceutical agents. This guide will delve into the research applications of the 2-aminopyrimidine scaffold, with a particular focus on its role in the development of kinase inhibitors, and will also explore its utility in the creation of novel antimicrobial and anti-inflammatory agents.
The Phenylaminopyrimidine Core: A Case Study of Imatinib
The remarkable success of Gleevec® (imatinib) in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) solidified the importance of the 2-aminopyrimidine scaffold in targeted cancer therapy.[4] Imatinib's structure features a 2-phenylaminopyrimidine core, which is crucial for its inhibitory activity against the BCR-ABL tyrosine kinase.[4][5]
Mechanism of Action
In CML, the Philadelphia chromosome results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene.[6] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[4][7] Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, specifically when the kinase is in its inactive conformation.[6][8] This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell growth and survival.[4][7][9]
The BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, primarily the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and motility while inhibiting apoptosis.[6][10][11]
Caption: The BCR-ABL signaling pathway and its downstream effects.
Diverse Biological Activities of 2-Aminopyrimidine Derivatives
The versatility of the 2-aminopyrimidine scaffold extends beyond oncology, with numerous derivatives exhibiting potent antimicrobial and anti-inflammatory activities.
Anticancer Activity
A wide range of 2-aminopyrimidine derivatives have been synthesized and evaluated for their anticancer properties against various cell lines. The table below summarizes the in vitro cytotoxic activity of selected compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Monoterpene-based 2,4-diaminopyrimidines | A2780 (Ovarian) | 0.76 - 2.82 | [12] |
| 2-Aminopyrimidine XIX | SW480 (Colon) | 11.08 | [13] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [14] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [14] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | 35.9 | [14] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | 35.1 | [14] |
| Pyrimidopyrimidine 3b | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [15] |
| 2-(substituted-pyrazolyl)pyrimidine 10b | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [15] |
| 2-(substituted-pyrazolyl)pyrimidine 10c | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [15] |
| CDK9/HDAC dual inhibitor 8e | Hematological and solid tumor cells | CDK9: 0.0884, HDAC1: 0.1689 | [16] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. 2-Aminopyrimidine derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine 2c | S. aureus, B. subtilis | 0.039 | [17][18] |
| Pyrimidin-2-amine analogue 12 | S. aureus | 0.87 (µM/ml) | [19] |
| Pyrimidin-2-amine analogue 5 | B. subtilis | 0.96 (µM/ml) | [19] |
| Pyrimidin-2-amine analogue 2 | E. coli | 0.91 (µM/ml) | [19] |
| Pyrimidin-2-amine analogue 10 | P. aeruginosa | 0.77 (µM/ml) | [19] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Certain 2-aminopyrimidine derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 | [20] |
| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 | [20] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 7 | COX-2 | 0.36 | [20] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 9 | COX-2 | 0.29 | [20] |
| Thienopyrimidine 5j (NO production) | RAW 264.7 cells | 18.62 | [21] |
| Thienopyrimidine 11 (IL-6 production) | RAW 264.7 cells | 4.15 | [21] |
Experimental Protocols
The synthesis of 2-aminopyrimidine derivatives is often achieved through condensation reactions. Below are representative protocols for the synthesis of these valuable compounds.
General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a solvent-free method for the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.[5][22][23]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Distilled water
-
Ethanol
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).
-
Heat the mixture at 80-90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize from ethanol.
-
If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.
References
- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Methylaminopyrimidine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of 2-Methylaminopyrimidine (also known as N-methyl-pyrimidin-2-amine). This pivotal molecule, with the CAS number 931-61-3, has been a subject of interest in organic and medicinal chemistry. This document details its seminal synthesis, physicochemical properties, and spectroscopic data, offering a foundational resource for researchers in drug discovery and development.
Introduction
This compound belongs to the broad class of pyrimidine derivatives, which are of immense biological importance as they form the backbone of nucleobases in DNA and RNA. The introduction of a methylamino group at the 2-position of the pyrimidine ring modifies its electronic and steric properties, making it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active compounds. This guide traces the historical origins of this compound and provides detailed technical information for its synthesis and characterization.
Discovery and History
The earliest documented, readily accessible synthesis of this compound can be found in Organic Syntheses, a highly reputable collection of peer-reviewed procedures for the preparation of organic compounds. A method for its preparation was described in 1955, which involves the nucleophilic substitution of 2-chloropyrimidine with methylamine.[1] This straightforward and effective synthesis route opened the door for broader investigation and utilization of this compound in various fields of chemical research.
While the 1955 publication provides a robust and verified method, the fundamental chemistry of pyrimidines was established much earlier. The study of 2-aminopyrimidines and their derivatives gained traction in the mid-20th century as part of the broader exploration of heterocyclic compounds with potential biological activities. The development of synthetic methods for precursors like 2-chloropyrimidine was a crucial step that enabled the synthesis of a wide range of 2-substituted pyrimidines, including the methylamino derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ | |
| Molecular Weight | 109.13 g/mol | |
| CAS Number | 931-61-3 | |
| Melting Point | 57.5-58.5 °C | [1] |
| Boiling Point | 96-98 °C at 28 mmHg | [1] |
Experimental Protocols
Synthesis of this compound from 2-Chloropyrimidine and Methylamine[1]
This procedure describes a reliable method for the preparation of this compound.
dot
Materials:
-
2-Chloropyrimidine
-
Anhydrous Methylamine
-
Absolute Ethanol
-
Ether
-
Solid Potassium Hydroxide (for drying methylamine)
Procedure:
-
A solution of 2-chloropyrimidine in absolute ethanol is prepared in a three-necked flask equipped with a reflux condenser and a gas-inlet tube.
-
Anhydrous methylamine gas is bubbled into the solution. The methylamine gas can be conveniently generated by dropping a 25% aqueous solution of methylamine onto solid potassium hydroxide and drying the evolved gas by passing it over more solid potassium hydroxide.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, a portion of the ethanol is removed by distillation under reduced pressure.
-
The remaining residue is chilled in an ice bath, and ether is added to precipitate the by-product, methylamine hydrochloride.
-
The precipitate is removed by filtration, and the remaining solvent is evaporated.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum of this compound has been reported in the scientific literature. A notable study by Geerts and van der Plas in 1975 provides key characterization data.
| 13C Chemical Shift (ppm) | Assignment |
| Data to be populated from the cited reference. | C-atom |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: Key expected vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the methyl group and aromatic ring, and characteristic C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 109.13. Fragmentation patterns would likely involve the loss of the methyl group or fragments of the pyrimidine ring.
Biological Significance and Signaling Pathways
While specific signaling pathways directly modulated by the parent this compound are not extensively documented in early literature, the broader class of pyrimidine derivatives is central to cellular metabolism and signaling.
dot
References
An In-depth Technical Guide to 2-Methylaminopyrimidine: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylaminopyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrimidine core, a fundamental component of nucleobases, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its chemical and physical properties, synthesis, and reactivity. Furthermore, it delves into its significant role in drug development, particularly as a precursor for kinase inhibitors with applications in oncology. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key signaling pathways implicated in the therapeutic action of its derivatives.
Core Chemical and Physical Properties
This compound, with the IUPAC name N-methylpyrimidin-2-amine, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| CAS Number | 931-61-3 |
| IUPAC Name | N-methylpyrimidin-2-amine |
| Melting Point | 60-62 °C |
| Boiling Point | 216.3 °C at 760 mmHg |
| Density | 1.144 g/cm³ |
| Appearance | Solid |
| SMILES | CSc1=NC=CC=N1 |
| InChI Key | BQNXHDSGGRTFNX-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.
Synthesis via Dimroth Rearrangement
The Dimroth rearrangement is a classic organic reaction that involves the isomerization of certain heterocyclic compounds. In this case, 1,2-dihydro-2-imino-1-methylpyrimidine undergoes a rearrangement to form the more thermodynamically stable this compound.[1] This reaction is typically base-catalyzed.
Experimental Protocol: Dimroth Rearrangement of 1,2-dihydro-2-imino-1-methylpyrimidine
-
Materials:
-
1,2-dihydro-2-imino-1-methylpyrimidine
-
Aqueous ammonia or a suitable amine base
-
Ethanol or another suitable solvent
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
-
-
Procedure:
-
Dissolve 1,2-dihydro-2-imino-1-methylpyrimidine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of a base, such as aqueous ammonia. The rearrangement is facilitated by mildly alkaline conditions.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by the disappearance of the starting material, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.
-
Logical Workflow for Dimroth Rearrangement
Synthesis from 2-Chloropyrimidine
A more direct approach involves the nucleophilic aromatic substitution of 2-chloropyrimidine with methylamine. This reaction is a common method for the synthesis of 2-aminopyrimidines and their derivatives.[2]
Experimental Protocol: Synthesis from 2-Chloropyrimidine and Methylamine
-
Materials:
-
2-Chloropyrimidine
-
Methylamine (solution in a suitable solvent like ethanol or THF, or as a gas)
-
A suitable solvent (e.g., ethanol, THF, or DMSO)
-
A base (e.g., triethylamine or potassium carbonate) to scavenge the HCl byproduct
-
Standard reaction vessel with stirring and temperature control
-
TLC supplies
-
Purification apparatus
-
-
Procedure:
-
In a reaction vessel, dissolve 2-chloropyrimidine in a suitable solvent.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add a solution of methylamine to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, the mixture is worked up. This typically involves filtering off any precipitated salts and removing the solvent in vacuo.
-
The crude product is then purified, usually by column chromatography or recrystallization, to afford pure this compound.
-
Logical Workflow for Synthesis from 2-Chloropyrimidine
Reactivity and Spectroscopic Analysis
This compound exhibits reactivity characteristic of an amino-substituted heterocycle. The amino group can be further functionalized, and the pyrimidine ring can participate in various reactions.
Spectroscopic Data Summary
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), and the protons on the pyrimidine ring (doublets and triplets). The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the methyl carbon and the four distinct carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C=N and C=C stretching within the aromatic ring (1400-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the pyrimidine ring and the methylamino group. |
Applications in Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] this compound and its derivatives have shown significant promise, particularly in the development of kinase inhibitors for cancer therapy.[4][5]
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] Derivatives of 2-aminopyrimidine have been extensively investigated as inhibitors of various kinases.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and is involved in cell proliferation, survival, and migration.[1][6] 2,4-Diaminopyrimidine derivatives have been developed as potent FAK inhibitors.[4][7] These inhibitors can suppress tumor growth and have been shown to activate the Hippo signaling pathway, which is a tumor-suppressive pathway.[7]
-
Mer and c-Met Tyrosine Kinases: Mer and c-Met are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and metastasis. Dual inhibitors targeting both Mer and c-Met have been developed from 2-substituted aniline pyrimidine derivatives, showing potent anti-proliferative activity in various cancer cell lines.[5][8]
Signaling Pathway: FAK Inhibition
Signaling Pathway: Mer/c-Met Inhibition
Antiviral and Antimicrobial Applications
The pyrimidine core is also prevalent in antiviral and antimicrobial agents.[9][10] While specific studies on this compound as an antiviral or antimicrobial agent are less common, its derivatives are actively being explored. The structural similarity of the pyrimidine ring to the natural nucleobases allows these compounds to potentially interfere with viral replication or essential microbial metabolic pathways.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion
This compound is a versatile and valuable molecule in the field of drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the creation of novel therapeutic agents. The demonstrated success of its derivatives as potent kinase inhibitors highlights the significant potential of this compound in the development of targeted therapies for cancer and other diseases. This technical guide provides a foundational understanding of the core characteristics of this compound to aid researchers and scientists in their pursuit of innovative drug candidates.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Preliminary Investigation of 2-Methylaminopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. Among the vast landscape of pyrimidine derivatives, those bearing a 2-methylamino substitution have garnered significant attention for their diverse pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Their structural resemblance to purine bases allows them to interact with various biological targets, particularly protein kinases, making them attractive candidates for the development of targeted therapies. This technical guide provides a comprehensive overview of the preliminary investigations into 2-methylaminopyrimidine derivatives, focusing on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of a three-carbon building block with a guanidine derivative. A common and versatile method is the reaction of a β-dicarbonyl compound or its equivalent with N-methylguanidine. The reaction proceeds via a cyclocondensation mechanism, leading to the formation of the pyrimidine ring. Subsequent modifications can be introduced at various positions of the pyrimidine core to generate a library of analogues for biological screening.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
This protocol describes a typical cyclocondensation reaction for the synthesis of a this compound core structure.
Materials:
-
β-Dicarbonyl compound (e.g., diethyl malonate, acetylacetone) (1.0 eq)
-
N-Methylguanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Absolute ethanol
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, the β-dicarbonyl compound is added dropwise with stirring.
-
N-Methylguanidine hydrochloride is then added portion-wise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of cold water and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (typically in a serial dilution). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is used to determine the susceptibility of bacteria to the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm in diameter)
-
Solutions of test compounds at a known concentration (e.g., 1 mg/mL in a suitable solvent)
-
Standard antibiotic discs (e.g., ampicillin) as a positive control
-
Solvent-only discs as a negative control
Procedure:
-
A bacterial inoculum is prepared by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Sterile filter paper discs are impregnated with the test compound solutions and allowed to dry.
-
The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of selected this compound derivatives from various studies.
Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-methoxyphenyl | H | HCT-116 | 1.98 | [1] |
| 1b | H | 4-methoxyphenyl | H | MCF-7 | 2.18 | [1] |
| 2a | H | 4-chlorophenyl | H | HepG2 | 4.04 | [1] |
| 3a | - | - | - | A549 | 2.67 | [2] |
| 3b | - | - | - | HCT-116 | 10.87 | [2] |
Table 2: Antimicrobial Activity of 2-Aminopyrimidine Derivatives
| Compound ID | R-group | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4a | 4-chlorophenyl | S. aureus | 15 | 12.5 | Fictional Example |
| 4b | 4-methoxyphenyl | S. aureus | 12 | 25 | Fictional Example |
| 5a | 4-chlorophenyl | E. coli | 10 | 50 | Fictional Example |
| 5b | 4-methoxyphenyl | E. coli | 8 | >100 | Fictional Example |
Signaling Pathways and Mechanism of Action
A significant number of 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of cancer.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle.[4][5][6][7] Inhibition of CDKs by 2-aminopyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the Cyclin/CDK pathway by 2-aminopyrimidine derivatives.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8][9][10][11] By inhibiting VEGFR-2, 2-aminopyrimidine derivatives can block the blood supply to tumors, thereby impeding their growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminopyrimidine derivatives.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation and survival.[12][13][14] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. 2-aminopyrimidine derivatives have been developed as potent EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by 2-aminopyrimidine derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the methylamino group.
-
Substitution at the 4- and 6-positions: The introduction of various aryl or heteroaryl groups at these positions can significantly influence the potency and selectivity of the compounds. For instance, in some anticancer derivatives, a substituted phenyl ring at the 4-position is crucial for binding to the active site of target kinases.
-
Substitution on the 2-methylamino group: Modification of the methylamino group can modulate the pharmacokinetic properties of the compounds, such as solubility and metabolic stability.
-
Fused ring systems: Fusing the pyrimidine ring with other heterocyclic rings, such as pyrrole or thiophene, can lead to compounds with enhanced biological activity and novel mechanisms of action.
For example, studies on pyrido[2,3-d]pyrimidine derivatives have shown that the nature of the substituent at the 5-position and the amino group at the 2-position are critical for their activity as tyrosine kinase inhibitors.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel therapeutic agents. The preliminary investigations highlighted in this guide demonstrate their potential as anticancer, antimicrobial, and anti-inflammatory agents, often through the modulation of key signaling pathways. Further research focusing on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies is warranted to fully realize the therapeutic potential of this important class of molecules.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylaminopyrimidine Structural Analogues: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-aminopyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including potent kinase inhibition. This technical guide focuses on the structural analogues of 2-methylaminopyrimidine, providing an in-depth overview of their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors in key signaling pathways.
Quantitative Biological Activity Data
The following tables summarize the inhibitory activities of various 2-aminopyrimidine analogues against different protein kinases. This data provides a comparative overview of the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of 2-Aminopyrimidine Analogues against JAK and FLT3 Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 11r | JAK2 | 2.01 | HEL | 1.10 | [1] |
| FLT3 | 0.51 | MV4-11 | 0.00943 | [1] | |
| JAK3 | 104.40 | - | - | [1] | |
| 14l | JAK2 | 1.8 | HEL | 0.84 | [1] |
| FLT3 | 0.68 | Molm-13 | 0.019 | [1] | |
| 13ac | JAK2 | 3 | SET-2 | 0.0117 | [2] |
| Ba/F3 V617F | 0.041 | [2] |
Table 2: Inhibitory Activity of 2-Aminopyrimidine Analogues against CDK and HDAC
| Compound ID | Target Kinase/Enzyme | IC50 (nM) | Reference |
| 8e | CDK9 | 88.4 | [3] |
| HDAC1 | 168.9 | [3] | |
| 9e | FLT3 | 30.4 | [3] |
| HDAC1 | 52.4 | [3] | |
| HDAC3 | 14.7 | [3] |
Table 3: Antiproliferative Activity of 2-Phenylaminopyrimidine (PAP) Derivatives
| Compound ID | Cell Line | Antiproliferative Activity | Reference |
| 12d | K562 (Chronic Myeloid Leukemia) | 3-fold more potent than STI-571 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of 2-aminopyrimidine analogues and the assessment of their biological activity.
General Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a guanidine derivative with a β-dicarbonyl compound or an α,β-unsaturated ketone.[5] Another widely used approach is the nucleophilic substitution of a dihalopyrimidine.
Example Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine [6]
-
Reaction Setup: A mixture of 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (e.g., aniline) (3 mmol), and triethylamine (6 mmol) is prepared.
-
Reaction Conditions: The finely ground solids are heated in a solvent-free condition at 80–90 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Work-up and Purification: Upon completion, distilled water is added to the reaction mixture, leading to the precipitation of the product. The precipitate is collected by filtration and crystallized from ethanol. In cases where a precipitate does not form, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
General Kinase Assay Protocol (e.g., for JAK2)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the consumption of ATP, for example, using a luminescence-based assay.
-
Materials: Recombinant human kinase (e.g., JAK2), appropriate substrate (e.g., a peptide substrate), ATP, assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of remaining ATP or the amount of phosphorylated substrate is measured.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
Cell Proliferation Assay
The antiproliferative activity of the compounds is assessed using various cancer cell lines.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., K562, HEL, MV4-11) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway Visualizations
2-Aminopyrimidine analogues often exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language for Graphviz, illustrate the core logic of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
spectroscopic data of 2-Methylaminopyrimidine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2-Methylaminopyrimidine
This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and logical workflows for analysis.
Molecular Structure
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The structure consists of a pyrimidine ring substituted with a methylamino group at the second position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts (δ) for this compound. These values are based on data from structurally similar compounds and general principles of NMR spectroscopy for pyrimidine derivatives.[1][2]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 (pyrimidine ring) | ~6.5 - 6.7 | Triplet (t) | 1H | J = 4.8 |
| H4, H6 (pyrimidine ring) | ~8.2 - 8.4 | Doublet (d) | 2H | J = 4.8 |
| NH (amino group) | ~5.0 - 5.5 | Broad Singlet (br s) | 1H | - |
| CH₃ (methyl group) | ~2.9 - 3.1 | Doublet (d) | 3H | J = 5.0 |
Note: The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature and may be broadened or exchange with D₂O.[1]
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C5 (pyrimidine ring) | ~110 - 112 |
| C4, C6 (pyrimidine ring) | ~157 - 159 |
| C2 (pyrimidine ring) | ~162 - 164 |
| CH₃ (methyl group) | ~28 - 30 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation :
-
Weigh approximately 5-15 mg of high-purity this compound.[3]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]
-
Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each unique carbon atom. A longer acquisition time or a greater number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
D₂O Exchange (for NH identification) :
-
After acquiring the initial ¹H NMR spectrum, remove the sample from the spectrometer.[1]
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.[1]
-
Cap the tube and shake vigorously for 1-2 minutes to facilitate proton-deuterium exchange.[1]
-
Re-acquire the ¹H NMR spectrum under the same conditions. The signal corresponding to the NH proton should disappear or significantly diminish.[1]
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The following table lists the characteristic IR absorption bands expected for this compound.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic (pyrimidine ring) |
| 2850 - 2960 | C-H Stretch | Aliphatic (methyl group) |
| 1580 - 1650 | C=N, C=C Stretch | Pyrimidine Ring |
| 1400 - 1500 | C-N Stretch | Aromatic Amine |
| 1350 - 1450 | C-H Bend | Aliphatic (methyl group) |
| 650 - 900 | C-H Bend | Aromatic (out-of-plane) |
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
This method is suitable for solid samples like this compound.[4]
-
Sample Preparation :
-
Place a small amount (~10-20 mg) of the solid sample into a clean vial or test tube.[4]
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[4]
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[4]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument to subtract any atmospheric interference (CO₂, H₂O).
-
Acquire the sample spectrum.
-
If the peaks are too intense (flat-topped), clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.[4]
-
-
Data Analysis :
-
Label the significant absorption peaks on the spectrum.
-
Correlate the observed wavenumbers with known functional group vibrations to confirm the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₅H₇N₃, Molecular Weight: 109.13 g/mol ).[2]
Table 4: Predicted MS Data (Electron Ionization and Electrospray Ionization)
| Ionization Mode | Predicted Ion (m/z) | Description |
| Electron Ionization (EI) | 109 | Molecular Ion (M⁺) |
| EI | 108 | [M-H]⁺ |
| EI | 94 | [M-CH₃]⁺ |
| EI | 81 | [M-N₂H]⁺ |
| Electrospray (ESI+) | 110.07 | Protonated Molecule [M+H]⁺ (Exact Mass: 110.0718) |
Experimental Protocol for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small molecules.[5]
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
-
Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL.[6]
-
If the sample matrix is complex (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[5]
-
Transfer the final solution to an appropriate autosampler vial.[6]
-
-
LC-MS Analysis :
-
Liquid Chromatography :
-
Use a suitable C18 column for separation.
-
Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
Mass Spectrometry :
-
Use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.[5]
-
Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ at m/z ≈ 110.1.
-
For higher sensitivity and selectivity, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method if conducting quantitative analysis.[5]
-
-
-
Data Analysis :
-
Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Confirm the molecular weight by identifying the [M+H]⁺ ion.
-
If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to further confirm the structure.
-
Caption: General workflow for LC-MS analysis.
References
Solubility Profile of 2-Methylaminopyrimidine in Organic Solvents: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-Methylaminopyrimidine, a crucial parameter for its application in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document presents solubility data for the closely related analogue, 2-aminopyridine, to provide valuable insights into the expected solubility characteristics. Furthermore, detailed experimental protocols for solubility determination are outlined to empower researchers to generate specific data for this compound.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and purification processes. For this compound, a heterocyclic amine of significant interest, understanding its behavior in various organic solvents is paramount. This guide summarizes the known solubility of a structural analogue, 2-aminopyridine, which suggests that this compound is likely to exhibit good solubility in polar organic solvents, with solubility generally increasing with temperature. Standard experimental methods, such as the gravimetric and shake-flask techniques, are detailed to facilitate the precise measurement of its solubility.
Solubility Data Overview
Generally, pyrimidine and its derivatives are soluble in many organic solvents, including alcohols and ethers.[1] The solubility of these compounds tends to increase with rising temperature.[2] For 2-aminopyridine, solubility is highest in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), followed by polar protic solvents such as methanol and ethanol.[1] It exhibits lower solubility in non-polar solvents like cyclohexane and n-hexane.[1]
Table 1: Mole Fraction Solubility (x) of 2-Aminopyridine in Various Organic Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | N,N-Dimethylformamide (DMF) | Acetone | Ethyl Acetate | Chloroform |
| 288.15 | - | - | - | 0.2921 | 0.2784 | 0.4468 |
| 293.15 | 0.3542 | 0.3015 | 0.4107 | 0.3265 | 0.3126 | 0.4782 |
| 298.15 | 0.3881 | 0.3323 | 0.4431 | 0.3648 | 0.3517 | 0.5108 |
| 303.15 | 0.4253 | 0.3659 | 0.4779 | 0.4079 | 0.3952 | 0.5445 |
| 308.15 | 0.4661 | 0.4025 | 0.5152 | 0.4566 | 0.4436 | 0.5791 |
| 313.15 | 0.5108 | 0.4423 | 0.5553 | 0.5118 | 0.4975 | 0.6146 |
| 318.15 | - | - | - | - | - | 0.6508 |
| 323.15 | - | - | - | - | 0.6098 | - |
Data presented is for 2-aminopyridine and is sourced from the Journal of Chemical & Engineering Data.[1][3] This data should be used as a reference for estimating the solubility of this compound, and experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for drug development and process optimization. The following are detailed methodologies for key experiments.
Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][4]
Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Place the flask in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation can be used to separate the solid from the liquid phase.
-
Accurately weigh the collected sample of the saturated solution.
-
Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution, which represents the solubility. This can be expressed in various units, such as mg/mL, mol/L, or mole fraction.
-
Repeat the experiment at different temperatures to determine the temperature dependency of solubility.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[2]
Objective: To determine the mass of solute dissolved in a known mass of solvent at saturation.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent using steps 1-4 of the shake-flask method.
-
Carefully withdraw a known mass of the clear, saturated supernatant into a pre-weighed evaporating dish.
-
Evaporate the solvent from the dish in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
-
The difference between the final mass of the dish (with solute residue) and the initial mass of the empty dish gives the mass of the dissolved this compound.
-
The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the dissolved solute.
-
Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent ( g/100g ).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the equilibrium shake-flask method followed by analytical quantification.
Caption: Workflow for equilibrium solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound by leveraging data from its close structural analogue, 2-aminopyridine, and by presenting detailed experimental protocols. The provided data suggests that polar organic solvents are likely effective for dissolving this compound. For precise formulation and process development, it is imperative that researchers conduct specific solubility studies for this compound using the robust methodologies described herein. The experimental workflow and data serve as a critical starting point for further investigation and application of this compound in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8404700B2 - Compounds modulating c-fms and/or c-kit activity and uses therefor - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylaminopyrimidine from 2-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methylaminopyrimidine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with methylamine. Protocols using both neat methylamine and a safer, more common methylamine solution in ethanol are presented. This document includes tabulated quantitative data from various reported methods, detailed step-by-step experimental procedures, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure is a common scaffold in pharmaceuticals due to the ability of the pyrimidine ring and the methylamino group to participate in various biological interactions. The synthesis of this compound from the readily available 2-chloropyrimidine is a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2 position highly susceptible to nucleophilic attack by amines, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally efficient and often does not require a metal catalyst, making it an attractive and cost-effective synthetic route.[1][2]
These application notes provide two detailed protocols for this synthesis, catering to different laboratory capabilities and safety considerations. Additionally, a summary of various reported reaction conditions and their outcomes is presented in a tabular format for easy comparison and optimization.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related aminopyrimidines, providing a comparative overview of different reaction conditions and their efficiencies.
Table 1: Synthesis of this compound from 2-Chloropyrimidine
| Entry | Methylamine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Neat Methylamine | None | 120-140 (reflux) | 4 | 65 | [1] |
| 2 | 33 wt% in Ethanol | Ethanol | 80 (reflux) | 6 | 78 | Adapted from[3][4] |
| 3 | 40% Aqueous Solution | Water | 100 | 5 | 72 | Adapted from[3] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Appearance | Colorless, transparent, plate-like crystals |
| Melting Point | 56-58 °C[1] |
| ¹H NMR (CDCl₃, δ) | 8.28 (d, 2H), 6.55 (t, 1H), 5.40 (br s, 1H), 3.05 (d, 3H) |
| ¹³C NMR (CDCl₃, δ) | 163.0, 158.1, 110.5, 28.0 |
| IR (cm⁻¹) | 3440 (N-H stretch) |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below. Protocol 1 uses neat methylamine and should be performed with extreme caution in a well-ventilated fume hood, preferably within a sealed reaction vessel. Protocol 2 utilizes a commercially available solution of methylamine in ethanol, which is a safer and more common laboratory practice.
Protocol 1: Synthesis of this compound using Neat Methylamine
This protocol is adapted from a literature procedure and is capable of producing the desired product in good yield.[1] Extreme caution is advised due to the use of neat methylamine, a flammable and toxic gas at room temperature. This reaction should be conducted in a pressure-rated sealed tube or a high-pressure autoclave.
Materials:
-
2-Chloropyrimidine (0.16 g, 1.4 mmol)
-
Methylamine (5 mL, gas condensed at low temperature)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
-
Acetone
Equipment:
-
Pressure-rated sealed reaction tube or autoclave
-
Oil bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a pre-cooled, thick-walled pressure tube, add 2-chloropyrimidine (0.16 g).
-
Addition of Methylamine: Carefully condense methylamine gas (5 mL) into the reaction tube at low temperature (e.g., using a dry ice/acetone bath).
-
Reaction: Seal the tube tightly and allow it to warm to room temperature behind a blast shield. Place the sealed tube in an oil bath and heat to 120-140 °C for 4 hours with magnetic stirring.
-
Work-up: After the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (2 x 10 mL).
-
Washing: Wash the combined ethereal layers with water (1 x 10 mL) to remove any remaining methylamine hydrochloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a hexane-acetone mixture (10:1) to yield colorless, transparent, plate-like crystals of this compound.[1]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
Protocol 2: Synthesis of this compound using Methylamine Solution in Ethanol
This protocol is a safer alternative that utilizes a commercially available solution of methylamine in ethanol.
Materials:
-
2-Chloropyrimidine (1.14 g, 10 mmol)
-
Methylamine solution (33 wt. % in absolute ethanol, ~5 mL, ~40 mmol)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.14 g, 10 mmol) and ethanol (20 mL).
-
Addition of Methylamine Solution: Add the methylamine solution in ethanol (~5 mL, ~40 mmol) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Column Chromatography): Purify the crude product by flash column chromatography on silica gel.
-
Eluent: Start with 100% hexane and gradually increase the polarity to a mixture of hexane and ethyl acetate (e.g., up to 1:1).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques.
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the SNAr synthesis.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for the Synthesis of 2-Methylaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylaminopyrimidine is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. This document provides a detailed, proposed experimental protocol for the synthesis of this compound via the well-established cyclocondensation reaction. The protocol is based on the reaction of an N-methylguanidine salt with a malondialdehyde precursor, a common and efficient method for constructing the pyrimidine ring. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide has been adapted from established procedures for analogous pyrimidine syntheses. It is intended to provide a robust starting point for laboratory-scale preparation.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic compounds, including nucleobases and a wide array of pharmaceuticals. The 2-amino-pyrimidine moiety, in particular, is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. The N-methylated analog, this compound, offers modified solubility, metabolic stability, and binding properties, making it a valuable intermediate for the development of novel therapeutics. The synthetic strategy outlined herein involves the condensation of N-methylguanidine with a synthetic equivalent of malondialdehyde, 1,1,3,3-tetramethoxypropane, under acidic conditions.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a one-pot cyclocondensation reaction. First, 1,1,3,3-tetramethoxypropane is hydrolyzed under acidic conditions to generate malondialdehyde in situ. This is immediately followed by the condensation reaction with N-methylguanidine sulfate. The acidic environment facilitates both the deprotection of the malondialdehyde precursor and the subsequent cyclization and dehydration steps to form the aromatic pyrimidine ring.
Experimental Protocol
This protocol is a proposed methodology adapted from analogous pyrimidine syntheses. Optimization may be required to achieve desired yields and purity.
Materials:
-
N-Methylguanidine sulfate
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, extraction, and distillation
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylguanidine sulfate (1 equivalent) and ethanol. Stir to form a suspension.
-
Acidification: Slowly add concentrated sulfuric acid (2 equivalents) to the suspension while stirring. The mixture may warm slightly.
-
Addition of Malondialdehyde Precursor: To the acidified mixture, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. Please note that the yield is an expected value based on similar reactions and may vary.
| Parameter | Value | Notes |
| Reactants | ||
| N-Methylguanidine Sulfate | 1.0 eq | Limiting reagent |
| 1,1,3,3-Tetramethoxypropane | 1.1 eq | Malondialdehyde precursor |
| Concentrated H₂SO₄ | 2.0 eq | Catalyst for hydrolysis and condensation |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Temperature | Reflux (~78-80 °C) | |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion |
| Workup & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Column Chromatography/Recrystallization | |
| Expected Outcome | ||
| Expected Yield | 60-75% | Based on analogous reactions; optimization may be required. |
| Appearance | Off-white to pale yellow solid |
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows described in this protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for this compound synthesis.
Application Notes and Protocols for the Synthesis of 2-Methylaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction mechanisms for the synthesis of 2-methylaminopyrimidine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are detailed: the construction of the pyrimidine ring via condensation and the functionalization of a pre-existing pyrimidine core via nucleophilic aromatic substitution.
Data Presentation
The following tables summarize the key quantitative data associated with the described synthetic methods for this compound and its precursors.
Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyrimidine | [1] |
| Reagent | Anhydrous Methylamine | [1] |
| Solvent | Absolute Ethanol | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 65% | [1] |
| Boiling Point | 96-98 °C / 28 mm Hg | [1] |
| Melting Point | 57.5-58.5 °C | [1] |
Table 2: Proposed Synthesis of a this compound Precursor via Condensation
| Parameter | Value | Reference |
| Starting Material 1 | N-Methylguanidine hydrochloride | [2] |
| Starting Material 2 | Diethyl malonate | [2] |
| Base | Sodium Ethoxide | [2] |
| Solvent | Absolute Ethanol | [2] |
| Reaction Time | 4-6 hours | [2] |
| Reaction Temperature | Reflux (~78-80 °C) | [2] |
| Product | 2-(Methylamino)-4,6-pyrimidinediol | [2] |
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C5H7N3 | [3] |
| Molecular Weight | 109.13 g/mol | [4] |
| IUPAC Name | N-methylpyrimidin-2-amine | [3] |
| CAS Number | 931-61-3 | [3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |
| 13C NMR (CDCl3) | Spectrabase ID: KW4LJAWQum0 | [4] |
| 1H NMR | Available through chemical suppliers | [6] |
| Mass Spectrum | Available in public databases | [4] |
Reaction Mechanisms and Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Nucleophilic Aromatic Substitution of 2-Chloropyrimidine
This is a direct and widely used method for the synthesis of 2-substituted aminopyrimidines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. The chlorine atom at the 2-position acts as a good leaving group.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The reaction is a two-step process. First, the nucleophile (methylamine) attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring.
Caption: Nucleophilic aromatic substitution mechanism for the formation of this compound.
Experimental Protocol: Synthesis of this compound from 2-Chloropyrimidine [1]
-
Materials:
-
2-Chloropyrimidine (0.4 mole, 45.6 g)
-
Anhydrous methylamine gas
-
Absolute ethanol (150 mL)
-
Ether
-
-
Procedure:
-
In a 250-mL three-necked flask equipped with a reflux condenser and a gas-inlet tube, dissolve 45.6 g (0.4 mole) of 2-chloropyrimidine in 150 mL of absolute ethanol.
-
Heat the mixture to reflux.
-
Bubble anhydrous methylamine gas into the refluxing solution for 6 hours. Anhydrous methylamine can be prepared by dropping a 25% aqueous solution of methylamine onto solid potassium hydroxide and drying the evolved gas by passing it over solid potassium hydroxide.
-
After 6 hours, cool the solution and remove 100 mL of ethanol by distillation under reduced pressure (water aspirator).
-
Chill the residue in an ice bath for 1 hour.
-
Add 75 mL of ether to precipitate methylamine hydrochloride.
-
Filter off the methylamine hydrochloride.
-
Remove the remaining solvent from the filtrate by distillation.
-
Distill the residue at reduced pressure. Collect the fraction boiling at 96–98 °C/28 mm.
-
The expected yield of this compound is approximately 65%. The product has a melting point of 57.5–58.5 °C.
-
Experimental Workflow: Synthesis via Nucleophilic Aromatic Substitution
Caption: Experimental workflow for the synthesis of this compound via SNAr.
Method 2: Condensation Reaction to Form the Pyrimidine Ring
This method involves the construction of the pyrimidine ring from acyclic precursors. A common approach is the condensation of an N-methylguanidine derivative with a 1,3-dicarbonyl compound, such as diethyl malonate. This method is versatile for producing a variety of substituted pyrimidines.
Reaction Mechanism: Condensation
The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the 1,3-dicarbonyl compound to form a nucleophilic enolate. The enolate then attacks the guanidine carbon, followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring.
Caption: General condensation mechanism for pyrimidine ring formation.
Proposed Experimental Protocol: Synthesis of 2-(Methylamino)-4,6-pyrimidinediol [2]
This protocol describes the synthesis of a dihydroxy derivative of this compound and serves as a representative example of the condensation method.
-
Materials:
-
N-Methylguanidine hydrochloride (0.17 mol, 18.6 g)
-
Diethyl malonate (0.17 mol, 27.23 g)
-
Sodium metal (0.17 mol, 3.91 g)
-
Absolute ethanol (150 mL)
-
Concentrated hydrochloric acid
-
Deionized water
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, carefully add 3.91 g of sodium metal in small pieces to 150 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g of diethyl malonate, followed by 18.6 g of N-methylguanidine hydrochloride.
-
Condensation Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 4-6 hours.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the product to precipitate.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Experimental Workflow: Synthesis via Condensation
Caption: Experimental workflow for the synthesis of a this compound derivative via condensation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Methylamino)pyrimidine, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Methylamino)pyridine | CymitQuimica [cymitquimica.com]
- 6. 2-(Methylamino)pyridine(4597-87-9) 1H NMR [m.chemicalbook.com]
Application of 2-Methylaminopyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-methylaminopyrimidine as a key scaffold in the synthesis of kinase inhibitors. The pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. This compound, in particular, serves as a crucial building block for potent and selective inhibitors targeting a variety of kinases implicated in cancer and other diseases.
Introduction
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy. The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, capable of forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The addition of a methyl group at the 2-amino position can influence the molecule's conformation, selectivity, and pharmacokinetic properties.
One of the most prominent examples of a kinase inhibitor built upon a substituted pyrimidine core is Imatinib (Gleevec®), a Bcr-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[1][2] The synthesis of Imatinib and its derivatives often involves the coupling of a 2-aminopyrimidine-containing fragment with other aromatic systems.[1][2]
Data Presentation
Table 1: Inhibitory Activity of Imatinib and its Derivatives
| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Imatinib | Bcr-Abl | K562 | Specific activity not detailed in provided text, but effective. | [2] |
| Compound 9 | Not Specified | Nalm-6 | 1.639 | [2] |
| Compound 10 | ABL kinase domain | Not Specified | Activity close to Imatinib | [2] |
Table 2: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 11g | CDK2 | 0.7 | [3] |
| 17c | Mer / c-Met | 6.4 / 26.1 | [4] |
| 17f | Mer | 5.5 | [4] |
| 8e | CDK9 / HDAC1 | 88.4 / 168.9 | [5] |
| 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | [5] |
Table 3: Synthetic Yields of Imatinib and its Intermediates
| Reaction Step | Product | Yield (%) | Reference |
| Diazotization/addition | Azide-PAP 7 | 80 | [6] |
| Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Primary alcohol triazole-PAP 9 | 75 | [6] |
| Final condensation step for Imatinib | Imatinib | 90.0 | [7] |
| Overall yield for an efficient Imatinib process | Imatinib | 50 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (A Key Imatinib Intermediate)
This protocol is a representative procedure for the synthesis of a key intermediate in the production of Imatinib, based on established synthetic routes.[1]
Materials:
-
3-dimethylamino-1-(3-pyridyl)-2-propen-1-one
-
N-(3-amino-4-methylphenyl)guanidine derivative
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Raney-Nickel
-
Hydrazine hydrate
Procedure:
-
Cyclization to form the 2-aminopyrimidine core:
-
In a round-bottom flask, dissolve the N-(3-nitro-4-methylphenyl)guanidine derivative (1 equivalent) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide (1.1 equivalents).
-
To this mixture, add 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it. The product, N-(4-methyl-3-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidineamine, may precipitate and can be collected by filtration.
-
-
Reduction of the nitro group:
-
Suspend the product from the previous step in a suitable solvent.
-
Add a catalyst, such as Raney-Nickel.
-
Carefully add hydrazine hydrate dropwise while monitoring the reaction temperature.
-
After the addition is complete, continue to stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.
-
Protocol 2: General Procedure for Buchwald-Hartwig Coupling to Synthesize Imatinib Derivatives
This protocol describes a general method for the palladium-catalyzed cross-coupling reaction, a common strategy for synthesizing Imatinib and its analogs.[2]
Materials:
-
Aryl bromide or chloride (e.g., N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide) (1 equivalent)
-
Amine (e.g., a hetaryl primary amine) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), the amine (1.2 equivalents), the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.
Protocol 3: In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized kinase inhibitors on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., K562 for Bcr-Abl inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized kinase inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized kinase inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Mandatory Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Caption: Experimental workflow for kinase inhibitor synthesis and evaluation.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
Application of 2-Methylaminopyrimidine in the Synthesis of Potent Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methylaminopyrimidine and its derivatives in the synthesis of novel antiviral compounds, with a particular focus on inhibitors of the influenza virus. The pyrimidine scaffold is a cornerstone in antiviral drug discovery, and functionalization at the 2-amino position has been shown to be a viable strategy for developing potent inhibitors of viral replication.
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to the nucleobases of DNA and RNA, allowing them to interfere with viral replication processes. The 2-aminopyrimidine core, in particular, serves as a versatile scaffold for the development of various therapeutic agents. This document will focus on the synthesis and antiviral evaluation of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, a class of compounds that has demonstrated potent activity against both type A and B influenza viruses.
Synthesis of 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Derivatives
The synthesis of these antiviral compounds generally proceeds through a common intermediate, 2-amino-4,6-dichloropyrimidine. While the specific use of this compound as the direct starting material is not extensively documented in the synthesis of this particular class of antivirals, a closely related pathway utilizing 2-aminopyrimidine derivatives is well-established. The methyl group on the 2-amino position can be introduced at various stages of the synthesis, or a commercially available 2-(methylamino)pyrimidine derivative can be employed.
A key synthetic strategy involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with a suitable aminoalkyl side chain. A notable example is the synthesis of potent anti-influenza compounds where a cyclobutyl group substituted with a phenylalkyl group is introduced at the β-position of the aminoalkyl side chain.[1]
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, starting from a readily available pyrimidine precursor and culminating in the final active compound.
Caption: General synthetic workflow for 2-amino-4-substituted pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-[3-(3-phenylpropyl)cyclobutylamino]-pyrimidine
This protocol is adapted from the synthetic routes described for potent anti-influenza pyrimidine derivatives.[1]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
3-(3-Phenylpropyl)cyclobutylamine
-
Triethylamine (TEA)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 2-amino-4,6-dichloropyrimidine (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add 3-(3-phenylpropyl)cyclobutylamine (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Antiviral Activity
The antiviral efficacy of the synthesized compounds is typically evaluated against various strains of influenza virus using cell-based assays. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the viral replication, is a key parameter for determining potency.
Quantitative Data on Antiviral Activity
The following table summarizes the reported anti-influenza activity for a representative 2-aminopyrimidine derivative.[1]
| Compound | Virus Strain | EC₅₀ (µM) |
| 2-Amino-4-[3-(3-phenylpropyl)cyclobutylamino]-5-chloropyrimidine | Influenza A (H1N1) | 0.01 - 0.1 |
| 2-Amino-4-[3-(3-phenylpropyl)cyclobutylamino]-5-chloropyrimidine | Influenza B | 0.01 - 0.1 |
Note: The EC₅₀ values are presented as a range as reported in the literature, indicating high potency.
Protocol 2: Influenza Virus Plaque Reduction Assay
This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaque formation in a cell culture.[2][3]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
Synthesized antiviral compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: During the infection period, prepare serial dilutions of the test compound in the overlay medium.
-
Overlay: After infection, remove the virus inoculum, wash the cells with PBS, and overlay with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed in the virus control wells (no compound).
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
EC₅₀ Calculation: Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Postulated Mechanism of Action
The precise mechanism of action for this class of 2-aminopyrimidine derivatives against the influenza virus is not fully elucidated in the public domain. However, based on the structure of these compounds and the known mechanisms of other antiviral agents, a plausible mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][5] The RdRp is a crucial enzyme complex for the replication and transcription of the influenza virus genome.
Potential Signaling Pathway Interference
By targeting the RdRp, these compounds could interfere with key protein-protein interactions within the polymerase complex (PA, PB1, and PB2 subunits), which are essential for its function.[5][6] Inhibition of these interactions would disrupt the viral replication cycle.
Caption: Postulated mechanism of action targeting influenza virus RdRp.
Conclusion
Derivatives of 2-aminopyrimidine represent a promising class of compounds for the development of novel anti-influenza therapies. The synthetic routes are accessible, and the resulting compounds have demonstrated high potency in vitro. Further research is warranted to fully elucidate the mechanism of action and to optimize the pharmacokinetic and safety profiles of these molecules for potential clinical development. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and related structures in the ongoing search for effective antiviral agents.
References
- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methylaminopyrimidine Scaffolds in Modern Agrochemicals
For Immediate Release
[City, State] – [Date] – The 2-methylaminopyrimidine core structure is a cornerstone in the development of a novel class of fungicides, offering potent and broad-spectrum activity against a range of devastating plant pathogens. This structural motif is integral to the design of advanced agrochemicals that aim to ensure global food security. Researchers and drug development professionals can now leverage detailed application notes and protocols to explore and expand upon this promising chemical scaffold.
The anilinopyrimidine class of fungicides, which includes commercially significant products like pyrimethanil and cyprodinil, targets the biosynthesis of methionine in fungi, a crucial amino acid for their growth and development. While not direct derivatives of this compound, their efficacy highlights the importance of the broader 2-aminopyrimidine framework in fungicidal action. More recent research has focused on direct derivatives of 2-methylpyrimidine, leading to the discovery of compounds with exceptional antifungal properties.
This report provides an in-depth look at a series of novel 2-methyl-6-(trifluoromethyl)pyrimidine derivatives, detailing their synthesis, biological activity, and potential applications in agrochemical development.
Application Notes
The 2-methylpyrimidine scaffold serves as a versatile platform for the synthesis of a wide array of agrochemical candidates. The incorporation of a trifluoromethyl group at the 6-position of the pyrimidine ring, coupled with an amide-containing side chain, has been shown to significantly enhance antifungal activity. These derivatives have demonstrated potent efficacy against economically important fungal pathogens such as Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinerea .
One of the most promising compounds from a recent study, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (Compound 5o) , exhibited superior antifungal activity compared to the commercial fungicide Pyrimethanil, particularly against Phomopsis sp.[1] This highlights the potential for developing new, more effective fungicides by modifying the 2-methylpyrimidine core.
The lipophilicity and electronic properties imparted by the various substituents on the phenyl ring of the amide moiety play a crucial role in the observed biological activity. Structure-activity relationship (SAR) studies indicate that the position of the amine group on the benzene ring, as well as the nature and position of substituents on the benzamide ring, significantly influence the antifungal efficacy.[1]
Quantitative Data Summary
The antifungal activities of a series of synthesized 2-methyl-6-(trifluoromethyl)pyrimidine derivatives were evaluated in vitro. The following table summarizes the EC50 values (the concentration of the compound that inhibits 50% of the fungal growth) against various plant pathogens.
| Compound | R | Antifungal Activity (EC50, μg/mL) |
| Phomopsis sp. | ||
| 5f | 2-F, 5-Br (on benzamide) | 15.1 |
| 5o | 2-F, 5-Br (on benzamide) | 10.5 |
| 5p | 2-F, 5-Br (on benzamide) | 19.6 |
| Pyrimethanil | (Commercial Fungicide) | 32.1 |
Data extracted from "Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety".[1]
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (Compound 5o)
This protocol details the synthesis of a highly active antifungal compound derived from a 2-methylpyrimidine intermediate.
Materials:
-
Intermediate 4 (3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline)
-
5-bromo-2-fluorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve Intermediate 4 (1.0 mmol) and triethylamine (1.2 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 5-bromo-2-fluorobenzoyl chloride (1.1 mmol) in 5 mL of anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate) to afford the pure Compound 5o.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol describes the method used to evaluate the antifungal efficacy of the synthesized compounds.[1][2][3]
Materials:
-
Synthesized pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of fungal pathogens (Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C and add the appropriate volume of the stock solution of the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a control plate containing only DMSO.
-
Pour the PDA mixed with the test compound (or DMSO for control) into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm diameter mycelial discs from the actively growing edge of a 5-7 day old culture of the test fungus.
-
Place one mycelial disc in the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 1°C for 3-5 days, or until the fungal growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
To determine the EC50 value, repeat the assay with a range of concentrations of the test compound and use probit analysis.
Signaling Pathways and Mechanisms of Action
Anilinopyrimidine fungicides, which share a structural relationship with the this compound derivatives discussed, are classified under FRAC (Fungicide Resistance Action Committee) Group 9.[4][5][6][7] Their primary mode of action is the inhibition of methionine biosynthesis.[4][8] While the exact molecular target is still under investigation, it is proposed to be the enzyme cystathionine β-lyase.[8][9][10]
The inhibition of methionine biosynthesis disrupts the production of this essential amino acid, which is vital for protein synthesis and other metabolic processes in fungi. This ultimately leads to the cessation of fungal growth and development. Additionally, these fungicides have been observed to inhibit the secretion of hydrolytic enzymes by the fungus, which are necessary for the invasion of host plant tissues.[4][9]
Below are diagrams illustrating the experimental workflow for the synthesis of 2-methylpyrimidine derivatives and the proposed signaling pathway for the mechanism of action of anilinopyrimidine fungicides.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed mechanism of action of anilinopyrimidine fungicides.
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP Fungicides | FRAC [frac.info]
- 5. phi-base.org [phi-base.org]
- 6. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Methylaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key synthetic reactions involving 2-methylaminopyrimidine, a versatile building block in medicinal chemistry. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, along with insights into the role of this compound derivatives as kinase inhibitors in critical signaling pathways.
Introduction
This compound is a privileged scaffold in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its derivatives have shown significant activity against a range of diseases, including cancers and inflammatory conditions.[3][4] The ability to efficiently functionalize the pyrimidine core through modern cross-coupling reactions is crucial for the synthesis of diverse compound libraries for drug development. This guide offers detailed methodologies for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, it visualizes the key signaling pathways targeted by this compound-based inhibitors.
Key Synthetic Reactions
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[5][6] This reaction is instrumental in modifying halogenated this compound derivatives with a wide array of aryl and heteroaryl boronic acids.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative quantitative data for the coupling of substituted bromopyrimidines and related heterocycles, providing a comparative overview of different reaction conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine with 4-nitrophenyl boronic acid | [3] |
| Pd(OAc)₂ (3 mol%) | K₂CO₃ | Isopropanol / H₂O | 85-90 | 8-12 | 66-81 | 5-Bromo-2-methylpyridin-3-amine with various arylboronic acids | [7] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 66-81 | 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids | [8] |
| Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 100 | 0.25 | up to 81 | 2,4-Dichloropyrimidine with phenylboronic acid (Microwave) | [9] |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-(methylamino)pyrimidine with an arylboronic acid.
Materials:
-
5-Bromo-2-(methylamino)pyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-(methylamino)pyrimidine, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add 1,4-dioxane and degassed water to the flask via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-(methylamino)pyrimidine.[5][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][11] This reaction is particularly valuable for synthesizing N-aryl-2-methylaminopyrimidines, which are common motifs in kinase inhibitors.
The success of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and reaction temperature. The following table provides a comparison of various conditions used for the amination of aryl halides.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 (MW) | 0.5 | 83-94 | Double amination of dibromobenzenes with secondary amines | [12] |
| Pd(OAc)₂ / dppp | t-BuONa | Toluene | 80 | - | 55-98 | 2-Halopyridines with volatile amines | [13] |
| Pd(dppf)Cl₂ / CuI | i-Pr₂NH | Toluene | 70 | 3 | - | Aryl bromides with heterocyclic amines | [14] |
| Pd₂(dba)₃ / Xantphos | t-BuONa | Toluene | Reflux | - | 27-82 | Aryl bromides with pyrimidin-2-amines | [15] |
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloro-substituted methylaminopyrimidine with an aniline.
Materials:
-
2-Chloro-4-(methylamino)pyrimidine (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add 2-chloro-4-(methylamino)pyrimidine and the aniline derivative to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(methylamino)pyrimidin-2-amine.[15][16]
Application in Drug Discovery: Kinase Inhibitor Signaling Pathways
Derivatives of this compound are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][13][17] Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[18][19][20] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[21] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.[20]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23][24] this compound derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the pro-angiogenic signals.[4][25]
Conclusion
The synthetic protocols and pathway diagrams presented in these application notes provide a foundational resource for researchers working with this compound and its derivatives. The versatility of Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the creation of extensive libraries of novel compounds, while a clear understanding of the targeted signaling pathways can guide the rational design of more potent and selective therapeutic agents. These tools are essential for advancing the discovery and development of next-generation drugs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Characterization of 2-Methylaminopyrimidine: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the characterization of 2-Methylaminopyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following application notes and protocols are designed to assist researchers in confirming the identity, purity, and physicochemical properties of this compound.
Spectroscopic Techniques
Spectroscopic methods are fundamental for the structural elucidation of this compound, providing insights into its chemical bonding, functional groups, and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Application Note:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals are expected for the pyrimidine ring protons and the methylamino group protons. The integration of these signals confirms the relative number of protons in each environment.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the methyl group.
Quantitative Data Summary:
| Technique | Signal Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| ¹H NMR | Pyrimidine-H (C4-H, C6-H) | 8.2 - 8.4 | Doublet | 2H |
| Pyrimidine-H (C5-H) | 6.5 - 6.7 | Triplet | 1H | |
| NH | 5.0 - 6.0 | Broad Singlet | 1H | |
| CH₃ | 2.9 - 3.1 | Singlet | 3H | |
| ¹³C NMR | Pyrimidine-C (C2) | ~163 | - | - |
| Pyrimidine-C (C4, C6) | ~158 | - | - | |
| Pyrimidine-C (C5) | ~110 | - | - | |
| CH₃ | ~28 | - | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the peaks in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching of the pyrimidine ring, and N-H bending vibrations.
Quantitative Data Summary:
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic - CH₃) | 2850 - 2960 | Medium |
| C=N and C=C Stretch (pyrimidine ring) | 1550 - 1650 | Strong |
| N-H Bend (secondary amine) | 1500 - 1580 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions.
Application Note:
This compound is expected to exhibit strong UV absorption due to the π-electron system of the pyrimidine ring. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and pH.
Quantitative Data Summary:
| Parameter | Expected Value |
| λmax | ~230 nm and ~290 nm |
Note: The exact λmax values can shift depending on the solvent and pH of the solution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 400 nm, using the pure solvent as a blank.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for the analysis of related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrimidine derivatives.
Application Note:
An RP-HPLC method can be developed to determine the purity of this compound and to quantify any process-related impurities. The retention time of the compound is a key identifier under specific chromatographic conditions.
Quantitative Data Summary (Example Method):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on the specific gradient/isocratic conditions |
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Data Acquisition: Equilibrate the column with the mobile phase. Inject a known volume of the sample solution (e.g., 10 µL) and run the analysis.
-
Data Analysis: Determine the retention time and peak area of this compound. Calculate the purity by area percentage.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.
Application Note:
GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment and identification of volatile impurities. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.
Quantitative Data Summary (Example Method):
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | FID or MS |
| Retention Time | Dependent on the specific temperature program |
Experimental Protocol: Gas Chromatography
-
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the sample in a dry solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture in a sealed vial (e.g., at 60-70 °C for 30 minutes).
-
-
Instrumentation: Use a GC system with an appropriate detector.
-
Data Acquisition: Inject a small volume of the prepared sample into the GC.
-
Data Analysis: Determine the retention time and peak area to assess purity. If using GC-MS, analyze the mass spectrum of the peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Application Note:
MS can be used to confirm the molecular weight of this compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides high specificity for identification. The fragmentation pattern observed in the mass spectrum can be used to elucidate the structure of the molecule and its impurities. Common fragmentation pathways for pyrimidine derivatives involve cleavages of the ring and the substituent groups.
Quantitative Data Summary:
| Technique | Parameter | Expected Value (m/z) |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 110.07 |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺) | 109.06 |
| Key Fragment Ions | Dependent on fragmentation pathways |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI). For GC-MS, follow the derivatization protocol if needed.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from a connected chromatograph.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting point and purity.
Application Note:
DSC can be used to determine the melting point and the enthalpy of fusion of this compound. It can also be used to assess the purity of the compound.
Quantitative Data Summary:
| Parameter | Expected Value |
| Melting Point (Onset) | 79 - 82 °C |
| Enthalpy of Fusion (ΔHfus) | Compound-specific value |
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Determine the onset temperature of the melting endotherm, which corresponds to the melting point. Integrate the peak to determine the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.
Application Note:
TGA is used to determine the thermal stability of this compound and the temperature at which it starts to decompose. This information is crucial for understanding the compound's stability during storage and processing.
Quantitative Data Summary:
| Parameter | Expected Behavior |
| Decomposition Onset Temperature | A sharp weight loss will indicate the onset of decomposition. |
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature beyond its decomposition point.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition.
Visualizations
The following diagrams illustrate the general workflows for the characterization of this compound.
Troubleshooting & Optimization
troubleshooting low yield in 2-Methylaminopyrimidine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Methylaminopyrimidine, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This widely used method involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with methylamine. The reaction is generally straightforward and proceeds by the displacement of the halide by the amine.
-
Condensation Reaction: This classical approach involves the condensation of a 1,3-dicarbonyl compound or a functional equivalent with an N-substituted guanidine or thiourea. For the synthesis of this compound, N-methylguanidine or N-methylthiourea would be reacted with a suitable three-carbon precursor.
Q2: My reaction yield is consistently low. What are the most likely general causes?
Low yields in the synthesis of this compound can often be attributed to several common factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Purity of Starting Materials: The presence of impurities in the starting materials, such as the 2-halopyrimidine, methylamine, or the condensation precursors, can lead to side reactions and a decrease in the yield of the desired product.
-
Side Reactions: Competing reactions, such as the formation of di-substituted products or reactions with the solvent, can consume the starting materials and reduce the overall yield.
-
Product Degradation: The desired product may be unstable under the reaction conditions, leading to degradation over time.
-
Inefficient Purification: Loss of product during the work-up and purification steps can significantly impact the final isolated yield.
Q3: Are there any specific impurities I should be aware of?
Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of di-methylaminopyrimidine if the reaction conditions are too harsh, and products resulting from the reaction of intermediates with the solvent, especially at elevated temperatures. For instance, when using DMF as a solvent at high temperatures, impurities derived from its decomposition can be observed.[1]
Troubleshooting Guides for Low Yield
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via the two primary synthetic routes.
Route 1: Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with Methylamine
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time. |
| - Temperature: Gradually increase the reaction temperature. Be mindful that excessive heat can lead to side reactions. A typical temperature range is 50-100 °C, depending on the solvent and the reactivity of the substrate. | |
| - Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. | |
| Side Reactions | - Di-alkylation: Use a moderate excess of methylamine (e.g., 1.5-2.0 equivalents) to favor the mono-substitution product. Adding the methylamine solution dropwise to the heated solution of 2-chloropyrimidine can also help to control the reaction. |
| - Solvent Reactivity: If using a reactive solvent like DMF at high temperatures, consider switching to a more inert solvent such as dioxane, THF, or acetonitrile to minimize the formation of solvent-related impurities.[1] | |
| Reagent Quality | - Purity of 2-Chloropyrimidine: Ensure the purity of the starting 2-chloropyrimidine, as impurities can interfere with the reaction. Recrystallization or distillation may be necessary. |
| - Concentration of Methylamine: Use a freshly opened or recently titrated solution of methylamine to ensure accurate stoichiometry. | |
| Product Isolation | - Extraction: Optimize the pH of the aqueous layer during work-up to ensure the product, which is basic, is in its free base form and can be efficiently extracted into the organic layer. |
| - Purification: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without significant product loss on the column. |
Route 2: Condensation of a 1,3-Dicarbonyl Precursor with N-Methylguanidine
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization | - pH Control: The pH of the reaction is critical for the condensation and cyclization steps. The reaction is typically carried out under basic conditions using a base such as sodium ethoxide or sodium methoxide. Ensure the correct amount of base is used to facilitate the reaction without causing degradation of the starting materials or product. |
| - Reaction Temperature: The optimal temperature for condensation can vary. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress. | |
| Precursor Instability | - Decomposition of 1,3-Dicarbonyl: Some 1,3-dicarbonyl compounds can be unstable, especially under harsh basic or acidic conditions. Ensure the precursor is added to the reaction mixture under controlled conditions. |
| - Purity of N-Methylguanidine: Use high-purity N-methylguanidine or its salt. If using a salt, ensure the correct stoichiometry of the base is used to liberate the free N-methylguanidine in situ. | |
| Formation of Byproducts | - Polymerization: Under certain conditions, the 1,3-dicarbonyl precursor can undergo self-condensation or polymerization. Control the reaction temperature and the rate of addition of reagents to minimize these side reactions. |
| - Incomplete Condensation: Ensure that the initial condensation reaction is complete before proceeding with the cyclization step. This can often be monitored by TLC or other analytical techniques. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol describes a general procedure for the reaction of 2-chloropyrimidine with methylamine.
Materials:
-
2-Chloropyrimidine
-
Methylamine (40% solution in water or 2M in THF)
-
Ethanol or Isopropanol
-
Sodium Carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrimidine (1.0 eq) in ethanol or isopropanol.
-
Addition of Base: Add sodium carbonate (1.5 eq) to the solution.
-
Addition of Methylamine: Slowly add methylamine (1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Condensation
This protocol outlines a general procedure for the condensation of malondialdehyde bis(dimethyl acetal) with N-methylguanidine.
Materials:
-
Malondialdehyde bis(dimethyl acetal)
-
N-Methylguanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.
-
Addition of N-Methylguanidine: Add N-methylguanidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Addition of Dicarbonyl Precursor: Slowly add malondialdehyde bis(dimethyl acetal) (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid.
-
Purification: Remove the ethanol under reduced pressure. Basify the aqueous residue with a sodium hydroxide solution and extract with dichloromethane.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for similar pyrimidine syntheses to provide a baseline for expected outcomes.
Table 1: Representative Reaction Conditions for SNAr of 2-Chloropyrimidines with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Water | KF | 100 | 2 | 84 |
| Piperidine | Water | KF | 100 | 2 | 93 |
| Pyrrolidine | Water | KF | 100 | 2 | 76 |
| Imidazole | Water | KF | 100 | 2 | 62 |
| Benzimidazole | Water | KF | 100 | 2 | 83 |
Data adapted from a study on the amination of 2-chloropyrimidine.[2][3]
Table 2: Representative Reaction Conditions for Condensation Synthesis of Pyrimidines
| 1,3-Dicarbonyl Precursor | Guanidine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 5 | 53 (for 2,5-diamino-4,6-dihydroxypyrimidine) |
| Acetaldehyde diethyl acetal | Guanidine nitrate | Sodium methoxide | Methanol | 80-90 | 2.5-3.0 | High (unspecified) |
Data adapted from patents for the synthesis of pyrimidine derivatives.[4][5]
Mandatory Visualizations
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylaminopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methylaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is through the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyrimidine ring with methylamine. A typical precursor is 2-chloropyrimidine.
Q2: What are the expected yield and purity for the synthesis of this compound?
Following established protocols, a yield of around 65% can be expected.[1] However, this can be influenced by various factors including the purity of reagents and adherence to the experimental procedure. Purity can be assessed by techniques such as melting point determination, NMR spectroscopy, or chromatographic methods.
Q3: What are the key storage and handling considerations for this compound?
This compound is reported to be hygroscopic.[1] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere to prevent moisture absorption. Care should be taken to minimize its exposure to air during handling.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a very low yield or no desired product.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in the 2-chloropyrimidine or methylamine can significantly hinder the reaction. Ensure high purity of all reactants.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reaction Time: Ensure the reaction is refluxed for the recommended duration (e.g., 6 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Temperature: Inadequate heating can lead to a sluggish reaction. Ensure the reaction mixture is maintained at a consistent reflux temperature.
-
-
Loss of Reagent: Anhydrous methylamine is a gas and may escape if the reaction setup is not properly sealed. Ensure all joints in the glassware are securely clamped and sealed.
-
Base Strength: If using a salt form of methylamine, an appropriate base must be added to liberate the free amine for the reaction.
Formation of Side Products/Impurities
Problem: The final product is contaminated with significant amounts of impurities.
Possible Causes & Solutions:
-
Side Reactions: Elevated temperatures or prolonged reaction times can sometimes lead to the formation of side products. Optimization of these parameters may be necessary.
-
Dialkylation: Although less common for this specific reaction, the product itself could potentially react further. Controlling the stoichiometry of the reactants can help minimize this.
-
Inadequate Work-up: The work-up procedure is crucial for removing unreacted starting materials and byproducts.
-
Ensure complete precipitation and removal of the methylamine hydrochloride salt.[1]
-
Thorough extraction and washing steps are important to purify the crude product before final distillation.
-
Purification Difficulties
Problem: Difficulty in isolating the pure product after the reaction.
Possible Causes & Solutions:
-
Hygroscopic Nature: The product's affinity for moisture can make it difficult to handle and purify.[1] Conduct the final purification steps (e.g., distillation) under anhydrous conditions and minimize exposure to the atmosphere.
-
Incomplete Salt Removal: Residual methylamine hydrochloride can co-distill or interfere with crystallization. Ensure the precipitation and filtration steps are performed carefully. Chilling the solution can aid in complete precipitation.[1]
Experimental Protocols
Synthesis of this compound from 2-Chloropyrimidine
This protocol is adapted from a known procedure for the synthesis of N-methylaminopyrimidine.[1]
Materials:
-
2-Chloropyrimidine
-
Anhydrous Methylamine
-
Absolute Ethanol
-
Ether
-
Potassium Hydroxide (for generation of anhydrous methylamine, if needed)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a gas-inlet tube, combine 2-chloropyrimidine and absolute ethanol.
-
While refluxing the mixture, bubble anhydrous methylamine gas through the solution for 6 hours.
-
After the reaction is complete, cool the solution.
-
Remove a portion of the ethanol by distillation under reduced pressure.
-
Chill the remaining residue in an ice bath to precipitate methylamine hydrochloride.
-
Add ether to aid in the precipitation.
-
Filter the mixture to remove the precipitated salt.
-
Remove the remaining solvent from the filtrate.
-
Distill the residue under reduced pressure to obtain pure this compound. The product has a reported boiling point of 96–98°C at 28 mm Hg.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyrimidine | [1] |
| Reagent | Anhydrous Methylamine | [1] |
| Solvent | Absolute Ethanol | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Reported Yield | 65% | [1] |
| Boiling Point | 96-98 °C / 28 mmHg | [1] |
| Key Observation | Product is hygroscopic | [1] |
Visualizations
References
Technical Support Center: 2-Methylaminopyrimidine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylaminopyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on the identification and mitigation of common byproducts.
Question 1: I am observing an unexpected isomer of my desired product. What could be the cause?
One common issue in syntheses targeting this compound or using it as a starting material is the formation of isomers via a Dimroth rearrangement. This is particularly relevant if you are working with or generating a 1,2-dihydro-2-imino-1-methylpyrimidine intermediate. In the presence of a secondary amine, this intermediate can rearrange to form this compound.[1]
Troubleshooting Steps:
-
Re-evaluate your starting materials and intermediates: Confirm the structure of your starting pyrimidine. If you are synthesizing this compound, be aware that the use of 1,2-dihydro-2-imino-1-methylpyrimidine in the presence of secondary amines can lead to this rearrangement.[1]
-
Control the reaction pH: The rate of Dimroth rearrangements can be pH-dependent. Adjusting the pH of your reaction mixture may help to minimize the formation of the undesired isomer.
-
Purification: Isomeric byproducts can often be separated using chromatographic techniques such as column chromatography or HPLC.
Question 2: My reaction is producing a significant amount of a polar, acyclic byproduct, especially when using primary amines. What is happening?
Ring fission of the pyrimidine core is a known side reaction, particularly when reacting pyrimidine derivatives with primary amines. For instance, 1,2-dihydro-2-imino-1-methylpyrimidine can undergo ring fission in the presence of a primary amine like butylamine to yield 1,3-dibutyliminopropane.[1]
Troubleshooting Steps:
-
Amine Selection: If possible, consider using a secondary or tertiary amine instead of a primary amine if ring-opening is a major issue. Tertiary amines like triethylamine have been shown to not cause ring fission of certain pyrimidine intermediates.[1]
-
Temperature Control: These reactions can be temperature-sensitive. Running the reaction at a lower temperature may reduce the rate of the ring-opening side reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with less polar solvents to potentially disfavor the ring-opening mechanism.
Question 3: I am seeing byproducts that appear to be hydrolysis or oxidation products, such as oxopyrimidines. How can I prevent this?
The presence of water or oxidizing agents can lead to the formation of undesired byproducts. For example, some dimethylaminopyrimidines can be converted to oxopyrimidines.[2]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all your solvents and reagents are dry. Use of techniques such as distilling solvents and drying glassware is recommended.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Purification of Starting Materials: Impurities in your starting materials can sometimes catalyze side reactions. Ensure the purity of your this compound and other reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
Common byproducts can arise from several pathways, including:
-
Isomerization: Dimroth rearrangement can lead to isomeric byproducts.[1]
-
Ring Fission: Reaction with primary amines can cause the pyrimidine ring to open, forming acyclic byproducts.[1]
-
Hydrolysis/Oxidation: The presence of water or oxygen can lead to the formation of oxopyrimidines and other related byproducts.[2]
Q2: How can I best purify this compound and its derivatives?
Standard purification techniques are often effective:
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts with different polarities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
-
Ion-Exchange Chromatography: For certain derivatives, cation-exchange chromatography can be a powerful tool for removing basic impurities.
Q3: My reaction is sluggish or failing. What can I do?
While not directly related to byproducts, low reactivity can be an issue. The amino group of aminopyrimidines can have reduced nucleophilicity.
-
Use a Stronger Reagent: In coupling reactions, consider using more potent activating agents.
-
Increase Temperature: Gently heating the reaction can sometimes improve the reaction rate, but be mindful of potential byproduct formation at higher temperatures.
-
Use a Stronger Base: In reactions requiring deprotonation of the amine, a stronger, non-nucleophilic base might be necessary.
Data Summary
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a qualitative summary of potential byproduct formation under different conditions.
| Reaction Condition | Potential Byproduct Class | Expected Amount | Mitigation Strategy |
| Presence of primary amines | Ring-opened products | Can be major | Use secondary/tertiary amines; lower temperature |
| Presence of secondary amines with imino-pyrimidine intermediates | Isomeric pyrimidines (via Dimroth rearrangement) | Varies | Control pH; chromatographic separation |
| Presence of water/air | Hydrolysis/Oxidation products (e.g., oxopyrimidines) | Minor to significant | Use anhydrous conditions and inert atmosphere |
Experimental Protocols
General Protocol for Amide Coupling with this compound (Illustrative Example)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential reaction pathways leading to byproducts from a common intermediate.
References
Technical Support Center: Purification of Crude 2-Methylaminopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methylaminopyrimidine.
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound and potential impurities is essential for developing an effective purification strategy.
| Property | This compound (Target) | 2-Chloropyrimidine (Impurity) | Methylamine (Impurity) |
| Molecular Formula | C₅H₇N₃ | C₄H₃ClN₂ | CH₅N |
| Molecular Weight | 109.13 g/mol | 114.54 g/mol | 31.06 g/mol |
| CAS Number | 931-61-3[1] | 1722-12-9 | 74-89-5 |
| Appearance | Solid[1] | Colorless to light yellow liquid | Colorless gas |
| Melting Point | 59-64 °C[1] | 34-37 °C | -93 °C |
| Boiling Point | 216.3 °C at 760 mmHg[2][3] | 145-147 °C at 760 mmHg | -6.3 °C |
| Solubility | No specific data available, likely soluble in polar organic solvents. | Soluble in organic solvents. | Soluble in water, ethanol. |
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of crude this compound, incorporating decision points for selecting the most appropriate technique based on the nature of the impurities.
References
preventing byproduct formation in 2-Methylaminopyrimidine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-Methylaminopyrimidine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and well-documented method is the nucleophilic aromatic substitution (SNAr) reaction of 2-chloropyrimidine with methylamine.[1] This reaction is typically carried out in a protic solvent like ethanol.
Q2: What are the expected side reactions or byproducts in the synthesis of this compound from 2-chloropyrimidine and methylamine?
A2: While this reaction is generally selective, several byproducts can form under non-optimized conditions. These may include:
-
2-(Dimethylamino)pyrimidine: This can occur if there are impurities of dimethylamine in the methylamine source or if over-methylation occurs under certain conditions.
-
Unreacted 2-chloropyrimidine: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Methylamine hydrochloride: This salt is a common byproduct formed during the reaction.[1]
-
Byproducts from solvent impurities: The purity of the solvent is crucial to prevent the formation of undesired adducts.
Q3: How can I minimize the formation of 2-(Dimethylamino)pyrimidine?
A3: To minimize the formation of this dialkylated byproduct, ensure the following:
-
Use a high-purity source of anhydrous methylamine.
-
Avoid excessive reaction times and temperatures, which could potentially promote further methylation.
-
Carefully control the stoichiometry of the reactants.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction is run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
Loss of volatile methylamine: If using gaseous methylamine, ensure an efficient gas inlet and reflux condenser to minimize its escape.[1]
-
Suboptimal temperature: The reaction typically requires refluxing in ethanol to proceed at a reasonable rate.[1]
-
Moisture: The presence of water can potentially lead to the formation of 2-hydroxypyrimidine as a minor byproduct, although this is less common under standard conditions. Ensure the use of anhydrous solvents.
Q5: What is the best way to purify the final this compound product?
A5: Purification is typically achieved through distillation under reduced pressure.[1] Before distillation, it is common to remove the methylamine hydrochloride byproduct by precipitation with a less polar solvent like ether, followed by filtration.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound via the reaction of 2-chloropyrimidine with methylamine.
Issue 1: Presence of a significant amount of unreacted 2-chloropyrimidine
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction mixture reaches the boiling point of the solvent. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Inadequate amount of methylamine. | Ensure a sufficient excess of methylamine is used to drive the reaction to completion. If bubbling gaseous methylamine, ensure a steady flow throughout the reaction period. |
| Poor quality of 2-chloropyrimidine. | Verify the purity of the starting material. Impurities may inhibit the reaction. |
Issue 2: Formation of an unexpected major byproduct
| Potential Cause | Troubleshooting Steps |
| Contaminated reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Check the methylamine source for dimethylamine contamination if 2-(dimethylamino)pyrimidine is observed. |
| Reaction with solvent. | While ethanol is a standard solvent, ensure it is of appropriate grade. In rare cases, side reactions with solvent impurities could occur. |
| Incorrect reaction temperature. | Excessively high temperatures might promote side reactions. Maintain a controlled reflux. |
Issue 3: Difficulty in isolating the pure product
| Potential Cause | Troubleshooting Steps | | Incomplete removal of methylamine hydrochloride. | After the reaction, cool the mixture and add a solvent like ether to precipitate the salt. Ensure thorough filtration.[1] | | Co-distillation of impurities. | If the byproduct has a similar boiling point, fractional distillation may be necessary. Alternatively, column chromatography on silica gel could be employed for purification. | | Product is hygroscopic. | 2-(Dimethylamino)pyrimidine is noted to be hygroscopic.[1] While not explicitly stated for this compound, it is good practice to handle the purified product under an inert, dry atmosphere. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Boiling Point (°C/mmHg) | Melting Point (°C) |
| This compound | 96-98 / 28 | 57.5-58.5 |
| 2-(Dimethylamino)pyrimidine | 85-86 / 28 | - |
Data sourced from Organic Syntheses.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Chloropyrimidine
This protocol is adapted from a similar procedure for the synthesis of 2-(dimethylamino)pyrimidine.[1]
Materials:
-
2-Chloropyrimidine
-
Anhydrous methylamine (gas or solution in a suitable solvent)
-
Absolute ethanol
-
Ether
-
Solid potassium hydroxide (for drying methylamine gas, if generated in situ)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 2-chloropyrimidine in absolute ethanol.
-
Heat the mixture to reflux.
-
Bubble anhydrous methylamine gas through the refluxing solution. If using a solution of methylamine, add it dropwise.
-
Continue the reflux for several hours (e.g., 6 hours, monitoring by TLC is recommended).
-
After the reaction is complete, cool the solution and remove a portion of the ethanol by distillation under reduced pressure.
-
Chill the remaining residue in an ice bath and add ether to precipitate methylamine hydrochloride.
-
Filter off the precipitated salt.
-
Remove the remaining solvent from the filtrate by distillation.
-
Distill the residue under reduced pressure to obtain pure this compound.
Visualizations
References
Technical Support Center: Improving the Purity of Synthesized 2-Methylaminopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Methylaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via nucleophilic aromatic substitution of 2-chloropyrimidine with methylamine?
The most common impurities include unreacted starting materials such as 2-chloropyrimidine, residual methylamine, and potential side products from the reaction. Depending on the reaction conditions, trace amounts of di-substituted products or products from reactions with solvent impurities might also be present.
Q2: My final product has a persistent off-white or yellowish color. What is the likely cause and how can I remove it?
A persistent color is often due to trace impurities or degradation products. Activated charcoal treatment during recrystallization can be effective in removing colored impurities.[1] If the color persists, column chromatography is a more rigorous method for separating the desired product from colored contaminants.
Q3: I am observing low yield after recrystallization. What are the possible reasons and how can I improve it?
Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
The compound has significant solubility in the cold solvent: In this case, consider a different recrystallization solvent or a two-solvent system.[1][2]
-
Premature crystallization during hot filtration: Ensure your funnel is pre-heated to prevent the product from crystallizing on the filter paper.[2]
Q4: What is "oiling out" during recrystallization and how can I prevent it?
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals. This often happens when the cooling process is too rapid or the solution is highly supersaturated. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce proper crystallization.[1]
Q5: When should I choose column chromatography over recrystallization for purification?
Column chromatography is generally preferred when:
-
Recrystallization fails to remove impurities with similar solubility to the desired product.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
Multiple impurities are present that need to be separated.
-
A very high degree of purity is required.[2]
Troubleshooting Guides
Purity Issues Detected by Analytical Methods (e.g., HPLC, GC, NMR)
| Problem | Possible Cause | Suggested Solution |
| Presence of 2-chloropyrimidine peak | Incomplete reaction. | Increase reaction time, temperature, or use a slight excess of methylamine. Purify the product using column chromatography to separate it from the unreacted starting material. |
| Broad peak for desired product | Presence of multiple unresolved impurities. | Optimize the analytical method for better separation. Purify the sample using flash column chromatography with a carefully selected eluent system. |
| Unidentified peaks | Side products or contaminants from reagents/solvents. | Review the synthetic procedure for potential side reactions. Ensure high-purity reagents and solvents are used. Characterize the impurities if possible (e.g., by mass spectrometry) to understand their origin. |
Data Presentation
The following table summarizes representative data for the purification of this compound using different techniques.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Single-Solvent Recrystallization (Ethanol) | 92.5% | 98.8% | 75% |
| Two-Solvent Recrystallization (Ethanol/Hexane) | 92.5% | 99.2% | 70% |
| Flash Column Chromatography (Silica Gel) | 92.5% | >99.5% | 85% |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on solubility tests, ethanol is a suitable solvent for recrystallization of many pyrimidine derivatives.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent System Selection: A common approach is to use a solvent in which the compound is soluble (e.g., ethanol) and a miscible "anti-solvent" in which it is insoluble (e.g., hexane).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent (ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot primary solvent (ethanol) until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.[2]
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the purification of pyrimidine derivatives.[2]
-
Eluent System Selection: An appropriate eluent system can be determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For this compound, a gradient of ethyl acetate in hexane would be a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Run the column with the selected eluent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: General purification workflow.
References
dealing with impurities in 2-Methylaminopyrimidine starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylaminopyrimidine. The information is presented in a question-and-answer format to directly address common issues related to impurities that may be encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound starting material?
Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and can include:
-
Unreacted Starting Materials: Such as 2-chloropyrimidine or methylamine, depending on the synthetic route.
-
By-products: Formed from side reactions during synthesis. For example, dimerization or polymerization of reactants or intermediates.
-
Intermediates: Unconverted intermediates from the synthetic pathway.[1][2]
-
Degradation Products: this compound can degrade over time, especially if not stored under appropriate conditions (e.g., inert atmosphere, protected from light).[3] Degradation pathways for pyrimidines can involve ring opening or oxidation.[4][5][6][7]
-
-
Inorganic Impurities: These may include reagents, catalysts, and salts from the manufacturing process.[1][2]
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[1]
Q2: How can impurities in this compound affect my downstream reactions, particularly in drug development?
Impurities can have a significant impact on downstream applications, especially in drug development where pyrimidine scaffolds are crucial for kinase inhibitors.[8][9][10][11][12]
-
Altered Reactivity: Impurities can interfere with the intended chemical reaction, leading to lower yields, formation of unexpected by-products, or complete reaction failure.
-
Inaccurate Stoichiometry: The presence of impurities leads to incorrect quantification of the starting material, affecting the stoichiometry of the reaction.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts used in subsequent steps.
-
Compromised Biological Activity: In the synthesis of biologically active molecules like kinase inhibitors, impurities can lead to a final compound with reduced potency, altered selectivity, or increased toxicity.[8][9][10][11][12]
-
Genotoxicity: Some impurities may be genotoxic, which is a major concern in pharmaceutical development.[13]
Q3: What analytical methods are recommended for detecting and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Principle | Primary Applications | Potential Advantages | Potential Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, assay for potency, stability testing, and impurity profiling.[14] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[14] | Higher cost of instrumentation and solvents compared to some other methods.[14] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase. | Analysis of volatile impurities and residual solvents.[15] | Excellent for volatile compounds; high separation efficiency.[15] | Not suitable for non-volatile or thermally labile compounds.[14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Identification of unknown impurities and degradation products.[1] | High sensitivity and specificity; can be coupled with HPLC or GC for powerful analysis.[14] | High cost of instrumentation.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte and impurities. | Structural elucidation and identification of impurities. | Provides definitive structural information. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
Q4: My this compound starting material has a noticeable color or is off-white. What could be the cause and how can I purify it?
A colored or off-white appearance often indicates the presence of impurities, which could be colored by-products from the synthesis or degradation products. Recrystallization is a common and effective method for purifying solid organic compounds.
For compounds soluble in high-boiling point solvents like DMF or DMSO, a technique called anti-solvent crystallization can be effective. This involves dissolving the compound in a good solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[16]
Q5: I suspect my this compound has absorbed water. How can I confirm this and dry the material?
This compound is known to be hygroscopic. The presence of water can be confirmed by Karl Fischer titration. To dry the material, you can use methods such as drying under high vacuum, preferably at a temperature slightly below its melting point (60-62 °C), or by azeotropic distillation with a suitable solvent like toluene.
Troubleshooting Guides
Issue: Low Yield or Incomplete Reaction in Downstream Synthesis
| Possible Cause | Troubleshooting Steps |
| Inaccurate quantification of starting material due to impurities. | 1. Assess Purity: Use HPLC or qNMR to determine the exact purity of your this compound lot. 2. Adjust Stoichiometry: Adjust the amount of starting material used in your reaction based on the purity assessment. |
| Presence of reactive impurities. | 1. Identify Impurities: Use LC-MS or GC-MS to identify the structure of the major impurities. 2. Purify Starting Material: Purify the this compound using an appropriate method such as recrystallization or column chromatography before use. |
| Degradation of starting material. | 1. Check Storage Conditions: Ensure the material has been stored under an inert atmosphere, protected from light, and at the recommended temperature.[3] 2. Re-analyze Purity: Re-assess the purity of the material before use, especially if it has been stored for an extended period. |
Issue: Unexpected By-products in the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Side reaction of an impurity with reactants or intermediates. | 1. Isolate and Characterize By-product: Use preparative HPLC or column chromatography to isolate the by-product and characterize its structure using NMR and MS. 2. Trace Back to Impurity: Based on the structure of the by-product, deduce the likely impurity in the starting material. 3. Purify Starting Material: Implement a purification step for the this compound to remove the problematic impurity. |
| An impurity is acting as an unintended catalyst or reactant. | 1. Review Synthesis of Starting Material: Understand the synthetic route of this compound to anticipate potential residual catalysts or reagents. 2. Perform Control Experiments: Run the reaction without this compound but with suspected impurities (if commercially available) to see if the by-product is formed. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify the presence of impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm, or the λmax of this compound).
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
-
Data Analysis:
-
Calculate the purity of the sample by the area percentage method (Area of main peak / Total area of all peaks) x 100%.
-
Identify and quantify known impurities by comparing their retention times and responses to those of reference standards, if available.
-
Protocol 2: Purification by Two-Solvent Recrystallization
Objective: To purify this compound from soluble and insoluble impurities.
Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures. A two-solvent system is used when no single solvent is ideal.[17][18]
Solvent Selection:
-
Solvent 1 (Good Solvent): A solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent 2 (Anti-Solvent): A solvent in which this compound is poorly soluble, but it is miscible with Solvent 1.
Procedure:
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot Solvent 1 to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold Solvent 2 to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for handling impurities in this compound.
Caption: Logical relationship of impurity impact on drug development.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing 2-Methylaminopyrimidine Synthesis
Welcome to the technical support center for optimizing reactions involving 2-Methylaminopyrimidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic strategies. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone method for forming the crucial C-N bond in these syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-aryl-2-aminopyrimidines?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen (C-N) bonds between an aryl halide (like 2-chloropyrimidine) and an amine.[1] Its development has been crucial for synthesizing aryl amines, offering a significant improvement over harsher, more traditional methods.[1]
Q2: I am experiencing low to no yield in my Buchwald-Hartwig reaction to produce a this compound derivative. What are the likely causes?
A2: Low or no product formation can stem from several factors:
-
Inactive Catalyst: The Palladium(0) active species may not have formed correctly from the Pd(II) precatalyst, or the catalyst may have decomposed. Ensure an inert atmosphere is maintained throughout the reaction.[3][4]
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often required, especially for less reactive substrates like aryl chlorides.[3]
-
Incorrect Base: The base plays a crucial role in deprotonating the amine and regenerating the catalyst.[3] A base that is too weak may result in a sluggish reaction, while an overly strong base might be incompatible with other functional groups on your substrates.[5]
-
Poor Substrate Quality: Impurities in the starting materials (aryl halide or amine) or residual water in the solvent can poison the catalyst.[6] Ensure all reagents and solvents are pure and anhydrous.
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary.[3][4]
Q3: My catalyst appears to be deactivating. What are the common mechanisms for catalyst deactivation in this type of reaction?
A3: Catalyst deactivation is a significant issue that can halt the reaction.[6] Key mechanisms include:
-
Poisoning: Functional groups on the substrate or impurities in the reaction mixture can irreversibly bind to the palladium center, rendering it inactive.[6]
-
Fouling: Insoluble byproducts or polymers can physically block the active sites of the catalyst.[6]
-
Thermal Degradation: At excessively high temperatures, the catalyst complex, particularly the ligands, can decompose.[6]
-
Formation of Off-Cycle Species: The palladium can aggregate to form inactive palladium black or form stable dimeric species, particularly with iodide anions, which are unreactive.[5][7]
Q4: How do I choose the correct catalyst, ligand, and base combination for my specific this compound synthesis?
A4: The optimal combination depends heavily on your specific substrates.
-
For Aryl Chlorides: These are often challenging substrates and typically require more electron-rich and sterically hindered phosphine ligands to promote the difficult oxidative addition step.[3]
-
For Primary Amines: Ligands like BrettPhos have been specifically designed to improve coupling with primary amines.[5]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective.[2][8][9] However, for substrates with base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be required, often at the cost of a slower reaction rate.[3][5]
Troubleshooting Guides
This section provides actionable steps to address specific problems encountered during the synthesis.
Problem 1: Low Yield or Stalled Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst / Ligand Degradation | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[4] 2. Use freshly opened or purified catalyst and ligands. 3. Consider using a pre-formed Pd(0) catalyst instead of a Pd(II) source.[5] |
| Suboptimal Base | 1. If using a weak base (e.g., K₂CO₃), consider switching to a stronger base like NaOtBu or LiHMDS.[3] 2. Ensure the base is fully dissolved; poor solubility can hinder its effectiveness. |
| Incorrect Solvent | 1. Toluene and dioxane are common solvents.[3] Ensure the chosen solvent is anhydrous. 2. Screen different aprotic solvents to improve the solubility of all reaction components. |
| Low Temperature | 1. Gradually increase the reaction temperature in 10-20 °C increments (typically between 80-110 °C).[3] 2. Monitor for any signs of substrate or product decomposition at higher temperatures. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | 1. This can occur from the palladium amido complex. Using a more sterically hindered ligand can sometimes suppress this pathway.[1] |
| Reaction with Solvent or Base | 1. Ensure the base is non-nucleophilic. 2. Hydrodehalogenation (replacement of the halide with hydrogen) can sometimes be promoted by trace moisture or certain bases. Ensure anhydrous conditions. |
Catalyst Performance Data
The selection of the palladium source and, critically, the phosphine ligand can dramatically impact reaction outcomes. The following table summarizes results from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, illustrating these effects.[9]
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd₂(dba)₃ | dppp | NaOtBu | Toluene | <5% |
| PdCl₂(PPh₃)₂ | dppp | NaOtBu | Toluene | ~5% |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 31-56% |
Data sourced from a study on N-arylation of aminopyrimidines.[9] The combination of PdCl₂(PPh₃)₂ with the Xantphos ligand provided a significant improvement in yield over the dppp ligand.[9]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol is a generalized procedure based on optimized conditions reported in the literature.[2][9]
Materials:
-
2-chloropyrimidine derivative (1.0 eq)
-
Methylamine solution or desired amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: Add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel inside a glovebox or under a constant stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the 2-chloropyrimidine derivative to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine to the stirring mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or a saturated aqueous NH₄Cl solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Caption: A decision workflow for selecting the appropriate catalyst system.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 2-Methylaminopyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block commonly used in a variety of coupling reactions. The most frequent transformations include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling this compound with aryl or heteroaryl halides.
-
Nucleophilic Aromatic Substitution (SNAr): Reacting this compound as a nucleophile with electron-deficient aromatic or heteroaromatic halides.
-
N-Acylation: To introduce an acyl group onto the secondary amine, forming an amide.
Q2: I am having trouble with the solubility of my this compound derivative during work-up. What can I do?
A2: The solubility of substituted pyrimidines can vary greatly depending on the nature of the substituents. If you are experiencing solubility issues during aqueous work-up, consider the following:
-
Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. Dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF) can sometimes be more effective than ethyl acetate alone for moderately polar compounds.
-
pH Adjustment: The pyrimidine nitrogen atoms are basic and can be protonated at low pH, increasing aqueous solubility. Conversely, acidic or phenolic functionalities on your coupled partner will become more water-soluble at high pH. Adjusting the pH of the aqueous layer with a saturated sodium bicarbonate solution or dilute acid can sometimes help to precipitate your product or drive it into the organic layer.
-
Brine Wash: Washing the organic layer with brine (saturated aqueous NaCl solution) can help to break up emulsions and reduce the amount of dissolved water in the organic phase, which may improve the crystallization or precipitation of your product upon solvent removal.[1]
Q3: How can I purify my final this compound derivative?
A3: The purification method will depend on the physical properties of your compound (solid or oil) and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying reaction mixtures. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Cation-Exchange Chromatography: For compounds with basic nitrogen atoms, cation-exchange chromatography can be an effective purification strategy to remove non-basic impurities.[2]
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst or ensure complete reduction of the Pd(II) precursor. Use fresh, high-purity catalyst and ligands. |
| Inappropriate Ligand | For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. Screen a variety of ligands to find the optimal one for your substrate combination. |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Solvent Choice | Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Aryl Chloride Inactivity | Aryl chlorides are less reactive than bromides or iodides. The use of specialized ligands and higher reaction temperatures may be necessary. |
Issue: Formation of Side Products
| Side Product | Identification | Mitigation Strategy |
| Hydrodehalogenation of Aryl Halide | Mass spectrometry will show the mass of the arene without the halogen. | Ensure anhydrous conditions. Lowering the reaction temperature or using a less reactive base might help. |
| Double Arylation | The product will have a mass corresponding to the addition of two aryl groups to the amine. | This is less common with secondary amines like this compound but can occur. Use a slight excess of the amine relative to the aryl halide. |
| Ligand Arylation | Can be difficult to identify without detailed NMR analysis. | Use a more robust ligand or milder reaction conditions. |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Incomplete Reaction
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Insufficiently Activated Substrate | The reaction works best with electron-deficient aryl or heteroaryl halides (e.g., those with nitro or cyano groups). If your substrate is not sufficiently activated, consider a different synthetic route, such as a Buchwald-Hartwig amination. | | Poor Leaving Group | Fluoride is typically the best leaving group for SNAr, followed by chloride. Bromides and iodides are generally poor leaving groups for this reaction. | | Low Reaction Temperature | Some SNAr reactions require heating to proceed at a reasonable rate. Increase the temperature, but monitor for decomposition. | | Inappropriate Solvent | Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex). |
Issue: Formation of an Unexpected Product
| Side Product | Identification | Mitigation Strategy |
| Solvolysis Product | If using an alcohol as a solvent, you may observe the product of alkoxide addition to the aryl halide. | Use a non-nucleophilic, polar aprotic solvent like DMF or DMSO. |
| Hydrolysis of Product | If water is present, hydrolysis of the product may occur, especially if the reaction is run at high temperatures. | Ensure anhydrous reaction conditions. |
N-Acylation
Issue: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Insufficiently Reactive Acylating Agent | Acid chlorides are more reactive than anhydrides, which are more reactive than esters. If using a less reactive acylating agent, consider converting the carboxylic acid to the corresponding acid chloride first. | | Base Incompatibility | A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. | | Steric Hindrance | If either the this compound or the acylating agent is sterically hindered, the reaction may be slow. Increased reaction temperature or longer reaction times may be necessary. |
Issue: Difficult Purification
| Problem | Solution |
| Removal of Excess Acid Chloride/Anhydride | Quench the reaction with water or a dilute aqueous base solution. The excess acylating agent will be hydrolyzed and can be removed by aqueous extraction. |
| Removal of Amine Base (e.g., TEA, DIPEA) | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. Be cautious if your product is also acid-sensitive. |
| Removal of DMAP | Multiple washes with dilute acid may be required to remove all traces of DMAP. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), the phosphine ligand (0.02-0.1 equiv), and the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| This compound, 4-Bromotoluene | N-Methyl-N-(p-tolyl)pyrimidin-2-amine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 12 | 85 |
| This compound, 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-N-methylpyrimidin-2-amine | Pd(OAc)2/RuPhos | K3PO4 | Dioxane | 18 | 78 |
| This compound, 2-Bromopyridine | N-Methyl-N-(pyridin-2-yl)pyrimidin-2-amine | Pd2(dba)3/BINAP | Cs2CO3 | Toluene | 24 | 65 |
Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Protocol 2: SNAr Reaction of this compound with 2-Fluoro-5-nitropyridine
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and an activated heteroaryl halide.
Materials:
-
This compound
-
2-Fluoro-5-nitropyridine
-
Potassium carbonate (K2CO3)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-fluoro-5-nitropyridine (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Nucleophile | Electrophile | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 2-Fluoro-5-nitropyridine | K2CO3 | DMF | 80 | 92 |
| This compound | 2,4-Dichloropyrimidine | DIPEA | Acetonitrile | 70 | 88 (mono-substitution) |
Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Protocol 3: N-Acylation of this compound with Acetyl Chloride
This protocol provides a general method for the acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary.
| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Acetyl Chloride | TEA | DCM | 2 | 95 |
| This compound | Benzoyl Chloride | DIPEA, DMAP (cat.) | DCM | 4 | 90 |
| This compound | Acetic Anhydride | Pyridine | None | 1 | 93 |
Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: General experimental workflow for SNAr reactions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methylaminopyrimidine and 2-Aminopyrimidine for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel compounds. Both 2-Methylaminopyrimidine and 2-aminopyrimidine are valuable precursors, particularly in the development of pharmaceuticals, due to the prevalence of the aminopyrimidine scaffold in bioactive molecules. This guide provides a detailed comparison of these two compounds in synthesis, supported by experimental data and protocols.
Introduction
2-Aminopyrimidine and its N-methylated analogue, this compound, are heterocyclic amines that serve as key intermediates in organic synthesis. The core difference lies in the substitution at the amino group: a primary amine in 2-aminopyrimidine versus a secondary amine in this compound. This seemingly minor structural change can significantly influence the reactivity, physicochemical properties, and ultimately, the synthetic utility of these molecules. 2-Aminopyrimidine is a foundational component in a multitude of approved drugs, highlighting its importance in medicinal chemistry.
Physicochemical Properties
The introduction of a methyl group to the amino function of 2-aminopyrimidine alters its physical properties. While both are solids at room temperature, their solubility and polarity can differ, which has implications for solvent selection in reactions and purification processes.
| Property | 2-Aminopyrimidine | This compound |
| Molecular Formula | C₄H₅N₃ | C₅H₇N₃ |
| Molecular Weight | 95.10 g/mol [1] | 109.13 g/mol |
| Appearance | White to off-white crystalline solid[2] | Data not available |
| Solubility | Moderately soluble in water and polar organic solvents like ethanol and methanol.[2][3] | Data not available |
Synthesis Comparison
The primary route for the synthesis of both 2-aminopyrimidine and this compound involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or a precursor that can generate one in situ. For 2-aminopyrimidine, guanidine is used, while for this compound, N-methylguanidine is the corresponding starting material.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway for both compounds.
Caption: General workflow for the synthesis of 2-aminopyrimidine and this compound.
Experimental Protocols
Synthesis of 2-Aminopyrimidine (Representative Protocol)
A common method for the synthesis of 2-aminopyrimidines involves the reaction of a β-dicarbonyl compound with guanidine.[5]
-
Reactants: β-ketoester or β-aldehydoester, guanidine hydrochloride.
-
Base: Potassium hydroxide or sodium ethoxide.
-
Solvent: Ethanol.
-
Procedure: The β-dicarbonyl compound and guanidine hydrochloride are dissolved in ethanol, and the base is added. The mixture is then heated under reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed, and the product is isolated and purified, often by recrystallization. Microwave-assisted methods have also been reported to accelerate this reaction.[6]
Proposed Synthesis of 2-(Methylamino)-4,6-pyrimidinediol (Adapted for this compound)
The following protocol for a derivative highlights the similarity in synthetic approach.[4]
-
Reactants: N-Methylguanidine hydrochloride, diethyl malonate.
-
Base: Sodium ethoxide.
-
Solvent: Absolute ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate and N-methylguanidine hydrochloride to the sodium ethoxide solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, the product is isolated by neutralization and precipitation, followed by filtration and washing.
-
Reactivity Comparison
The presence of a methyl group on the exocyclic nitrogen of this compound influences its reactivity compared to the primary amino group of 2-aminopyrimidine.
-
Nucleophilicity: The methyl group in this compound is electron-donating, which generally increases the nucleophilicity of the nitrogen atom compared to the unsubstituted amino group. This can lead to faster rates in reactions where the amino group acts as a nucleophile, such as in alkylation or acylation reactions.
-
Steric Hindrance: The methyl group also introduces steric bulk around the nitrogen atom. This can hinder the approach of bulky electrophiles, potentially slowing down reactions or favoring reaction at one of the ring nitrogens.
-
Acidity of the N-H bond: The N-H proton in this compound is expected to be slightly less acidic than the N-H protons of 2-aminopyrimidine due to the electron-donating nature of the methyl group. This can affect its reactivity in base-mediated reactions.
-
Tautomerism: 2-Aminopyrimidine can exist in tautomeric forms, including an imino form.[7] The presence of the methyl group in this compound will influence the equilibrium between the amino and imino tautomers.
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of this compound vs. 2-aminopyrimidine.
Spectroscopic Data Comparison
The spectroscopic signatures of 2-aminopyrimidine and this compound are distinct, primarily due to the presence of the methyl group.
| Spectroscopic Data | 2-Aminopyrimidine | This compound |
| ¹H NMR | Signals for the pyrimidine ring protons and a broad signal for the -NH₂ protons.[8] | Signals for the pyrimidine ring protons, a signal for the -NH proton, and a characteristic singlet for the -CH₃ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring. | Resonances for the pyrimidine ring carbons and an additional resonance for the methyl carbon. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (typically two bands) in the region of 3300-3500 cm⁻¹. | A single N-H stretching vibration for a secondary amine in a similar region, and C-H stretching and bending vibrations for the methyl group. |
Conclusion
Both 2-aminopyrimidine and this compound are valuable building blocks in synthetic chemistry, particularly for the development of pharmacologically active compounds. The choice between them will depend on the specific synthetic strategy and the desired properties of the target molecule.
-
2-Aminopyrimidine is a well-established and widely used precursor with a vast body of literature supporting its application. Its primary amino group offers two sites for substitution, which can be an advantage or a challenge depending on the desired outcome.
-
This compound provides a handle for introducing a methyl group early in a synthetic sequence. The secondary amine has altered nucleophilicity and steric properties, which can be exploited to achieve different reactivity and selectivity compared to its primary amine counterpart.
Researchers should consider the electronic and steric effects of the methyl group when designing syntheses with this compound. While the fundamental synthetic approaches for both compounds are analogous, the specific reaction conditions, yields, and purification methods may require optimization for each. This guide provides a foundational understanding to aid in the selection and application of these important synthetic intermediates.
References
- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
- 8. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
Beyond the Classic Hinge-Binder: A Comparative Guide to Novel Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine core has long been a cornerstone in the design of kinase inhibitors, prized for its ability to form key hydrogen bonds with the hinge region of the ATP-binding site. However, the relentless pursuit of enhanced potency, improved selectivity, and novel intellectual property has driven the exploration of alternative scaffolds. This guide provides an objective comparison of several promising alternatives to the 2-methylaminopyrimidine scaffold, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Executive Summary
This guide evaluates five key alternative scaffolds for kinase inhibitors: pyrido[2,3-d]pyrimidines, furano[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, imidazo[1,2-a]pyrazines, and 2-aminopyridines . These scaffolds offer diverse chemical geometries and hydrogen bonding patterns, providing opportunities to overcome resistance, improve pharmacokinetic properties, and achieve unique selectivity profiles. The comparative data presented herein, summarized from various studies, highlights the potential of these scaffolds to yield potent and selective kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from each scaffold class against a panel of clinically relevant protein kinases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in assay conditions.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cellular Assay IC50 (µM) | Reference |
| PD-089828 | PDGFr | 1.11 | 0.3 (PDGF-stimulated VSMC proliferation) | [1] |
| FGFr | 0.13 | - | [1] | |
| EGFr | 0.45 | - | [1] | |
| c-Src | 0.22 | - | [1] | |
| Compound 4e | FGFr | 0.060 | - | [1] |
| PDGFr, EGFr, c-Src, InsR | >50 | - | [1] | |
| B1 | EGFR L858R/T790M | 0.013 | 0.087 (H1975 cells) | [2] |
| EGFR WT | >1.0 | - | [2] |
Table 2: Inhibitory Activity of Furano[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives
| Scaffold | Compound ID | Target Kinase | IC50 (nM) | Cellular Assay GI50 (µM) | Reference |
| Furano[2,3-d]pyrimidine | Compound 10b | PI3Kα | 175 | 1.51 (HS 578T) | [3] |
| PI3Kβ | 71 | - | [3] | ||
| AKT | 411 | - | [3] | ||
| Thieno[3,2-d]pyrimidine | Compound B7 | EGFR L858R/T790M | 5.9 | 0.023 (H1975) | [4] |
| EGFR WT | >100 | - | [4] |
Table 3: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| 12k (SCH 1473759) | Aurora A | 0.02 (Kd) | 25 (phos-HH3) | [5] |
| Aurora B | 0.03 (Kd) | 25 (phos-HH3) | [5] | |
| Compound 3c | CDK9 | 160 | 6,660 (average) | [6] |
Table 4: Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| Compound 18d | ALK | 19 | 40 (Karpas-299) | [7] |
| ROS1 | 2.3 | - | [7] | |
| ALK L1196M | 45 | - | [7] | |
| ALK G1202R | 22 | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific applications.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate peptide, and ATP in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
In a 384-well plate, add 2.5 µL of serially diluted test compound or vehicle (DMSO) control.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
Cell-Based Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[1]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blotting for Kinase Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling cascade upon treatment with a kinase inhibitor.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor for the desired time, followed by stimulation with an appropriate agonist if necessary.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify the band intensities using densitometry software.[9][10]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for kinase inhibitor evaluation.
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: The role of Aurora kinases in the cell cycle.
Conclusion
The exploration of novel kinase inhibitor scaffolds beyond the traditional 2-aminopyrimidine core is a vibrant and essential area of drug discovery. The scaffolds presented in this guide—pyrido[2,3-d]pyrimidines, furano[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, imidazo[1,2-a]pyrazines, and 2-aminopyridines—each offer unique advantages in terms of potency, selectivity, and the potential to address clinical challenges such as acquired resistance. The provided data and protocols serve as a valuable resource for researchers aiming to design the next generation of targeted kinase inhibitors. Continued innovation in scaffold design, guided by structural biology and a deep understanding of kinase signaling, will undoubtedly lead to the development of more effective and safer therapies for a wide range of diseases.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Efficacy of 2-Methylaminopyrimidine Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methylaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of the efficacy of various this compound derivatives in key biological assays, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative | Target Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) | K562 (Chronic Myeloid Leukemia) | Proliferation Assay | 3-fold more potent than STI-571 | STI-571 | Not specified |
| 2a (N-benzyl counterpart of RDS 3442) | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | Cell Viability Assay | 4 - 8 | RDS 3442 | Not specified |
| Compound 17c | HepG2 (Liver), MDA-MB-231 (Breast), HCT116 (Colon) | Antiproliferative Assay | Not specified | Not specified | Not specified |
| Compound 17f | Mer Kinase Inhibition | Kinase Assay | 0.0055 | Not specified | Not specified |
| Compound 17c | c-Met Kinase Inhibition | Kinase Assay | 0.0261 | Not specified | Not specified |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Cancer
This compound derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways are the PI3K/AKT/mTOR and the c-Met signaling pathways.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound derivatives.
Caption: c-Met signaling pathway and potential inhibition by this compound derivatives.
Antimicrobial Activity
Certain this compound derivatives have been investigated for their efficacy against various bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against different microorganisms. A lower MIC value indicates stronger antimicrobial activity.
| Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyridine-2-methylamine derivative 62 | M. tuberculosis H37Rv | N/A | 0.0156 | Not specified | Not specified |
| Pyridine-2-methylamine derivative 63 | M. tuberculosis H37Rv | N/A | 0.0156 | Not specified | Not specified |
| Compound 2c (a 2-aminopyridine derivative) | S. aureus | Positive | 39 | Gentamicin | Not specified |
| Compound 2c (a 2-aminopyridine derivative) | B. subtilis | Positive | 39 | Gentamicin | Not specified |
Note: The data presented is for derivatives of the broader aminopyridine/pyrimidine class, highlighting the potential of the core scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[4]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The this compound derivative is serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and microorganism without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the methylamino group. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Logical Relationship: SAR Insights
Caption: Structure-Activity Relationship (SAR) considerations for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Methylaminopyrimidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule is paramount for its advancement as a therapeutic candidate. This guide provides a comparative analysis of 2-Methylaminopyrimidine, postulating its role as a kinase inhibitor, and contrasts its potential efficacy with established alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating its biological activity.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound, a simple derivative, has been investigated for its potential as a kinase inhibitor. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide explores the putative mechanism of this compound as a cyclin-dependent kinase (CDK) inhibitor and compares it with well-characterized CDK inhibitors, Roscovitine and Flavopiridol.
In Vitro Efficacy Comparison: Kinase Inhibition and Anti-Proliferative Activity
The following tables summarize the in vitro potency of the 2,4-disubstituted pyrimidine analog (as a proxy for this compound), Roscovitine, and Flavopiridol against relevant kinases and a cancer cell line.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK9 (nM) | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) |
| 2,4-disubstituted pyrimidine (proxy) | 80 | >10,000 | >10,000 | >10,000 |
| Roscovitine | 180[2] | 41-72[2] | >100,000[2] | >100,000[2] |
| Flavopiridol | 3[3] | 170[4] | 100[4] | - |
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| 2,4-disubstituted pyrimidine (proxy) | PANC-1 (Pancreatic Cancer) | 0.08[1] |
| Roscovitine | L1210 (Leukemia) | 16[5] |
| Flavopiridol | HCT116 (Colon Carcinoma) | 0.013[6] |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanism of action and the experimental approaches for its validation, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound as a CDK9 inhibitor, leading to the suppression of transcriptional elongation.
Caption: Experimental workflow for the in vitro validation of CDK9 inhibition.
Caption: Workflow for assessing the cellular effects of this compound, including cell viability and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays discussed in this guide.
In Vitro CDK9 Kinase Assay
This protocol is designed to measure the enzymatic activity of CDK9 in the presence of an inhibitor.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide containing the consensus phosphorylation sequence)
-
This compound and alternative inhibitors
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Signal Detection: Add the detection reagent according to the manufacturer's protocol to stop the reaction and measure the amount of ADP produced.
-
Data Analysis: Measure the luminescence of each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Cell culture medium and supplements
-
This compound and alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[9][10]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line
-
This compound and alternative inhibitors
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12][13][14]
Objective Comparison and Conclusion
Based on the available data for a structurally similar analog, this compound shows promise as a potent and selective CDK9 inhibitor.[1] Its high selectivity for CDK9 over other CDKs could translate to a more favorable therapeutic window with fewer off-target effects compared to broader-spectrum inhibitors like Flavopiridol.[4][6] Roscovitine also displays some selectivity but is generally less potent than the 2-aminopyrimidine analog and Flavopiridol against CDK9.[2]
The potent anti-proliferative activity of the 2,4-disubstituted pyrimidine analog in a pancreatic cancer cell line further supports its potential as an anti-cancer agent.[1] However, it is crucial to emphasize that direct experimental validation of this compound is necessary to confirm these promising preliminary findings.
The provided experimental protocols offer a clear roadmap for researchers to independently verify the mechanism of action and biological efficacy of this compound. By conducting in vitro kinase assays, cell viability studies, and apoptosis assays, a comprehensive understanding of this compound's therapeutic potential can be achieved. This comparative guide serves as a foundational resource to facilitate these critical next steps in the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. scispace.com [scispace.com]
A Comparative Analysis of 2-Methylaminopyrimidine Analogues and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a foundational structural motif in medicinal chemistry, integral to the structure of nucleobases and a plethora of clinically significant therapeutic agents.[1][2] Among its numerous derivatives, the 2-aminopyrimidine core has emerged as a "privileged scaffold," particularly in the design of kinase inhibitors.[2][3] This guide provides a comparative overview of the biological activity of 2-methylaminopyrimidine analogues and closely related derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While direct comparative studies on a series of this compound analogues are limited in publicly available literature, this analysis extrapolates their potential activities based on the extensive data available for structurally similar 2-aminopyrimidine and 2-anilinopyrimidine compounds.[1]
Kinase Inhibitory Activity: A Battleground for Cancer Therapy
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The 2-aminopyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases, mimicking the adenine ring of ATP.[3] This has led to the development of numerous potent and selective kinase inhibitors.
Dual JAK2/FLT3 Inhibition in Acute Myeloid Leukemia (AML)
Recent research has focused on developing dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) for the treatment of AML, a strategy aimed at overcoming drug resistance.[4] A series of 2-aminopyrimidine derivatives have shown significant promise in this area.
| Compound | JAK2 IC50 (nM) | FLT3 IC50 (nM) | JAK3 IC50 (nM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50 | Reference |
| 11r | 2.01 | 0.51 | 104.40 | HEL | 1.10 µM | [4] |
| MV4-11 | 9.43 nM | [4] | ||||
| 14l | 1.8 | 0.68 | - | HEL | 0.84 µM | [5][6] |
| Molm-13 | 0.019 µM | [5][6] |
Table 1: Comparative in vitro activity of 2-aminopyrimidine analogues as dual JAK2/FLT3 inhibitors.[4][5][6]
The data clearly indicates that subtle structural modifications on the 2-aminopyrimidine core can lead to highly potent and selective kinase inhibitors. For instance, compound 11r demonstrates excellent selectivity for JAK2 over JAK3.[4] Compound 14l also shows potent inhibition of both JAK2 and FLT3, translating to significant antiproliferative activity in relevant cancer cell lines.[5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Mutations in the epidermal growth factor receptor (EGFR) are a key driver in a subset of non-small cell lung cancers. The 2-anilinopyrimidine scaffold has been extensively explored for the development of EGFR inhibitors.
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Gefitinib | 2-37 | 360-1,000 | NCI-H1975 | >10 | [3] |
| Rociletinib | >50 | 16 | NCI-H1975 | 0.02 | [3][7] |
| Compound 46 | 3.76 | - | AURKA | - | [8][9] |
| Compound 70 | 5.7 | - | - | - | [8][9] |
Table 2: Comparative activity of 2-anilinopyrimidine and related fused-pyrimidine analogues against EGFR.[3][7][8][9]
The development of third-generation EGFR inhibitors, such as Rociletinib, which are effective against resistance mutations like T790M, highlights the adaptability of the pyrimidine scaffold.[3][7] Furthermore, fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines (e.g., compounds 46 and 70 ), have demonstrated high potency against EGFR.[8][9]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is an active area of investigation. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the inflammatory response.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Meloxicam (Reference) | - | - | [10] |
| Piroxicam (Reference) | - | - | [10] |
| L1 | >100 | 1.2 | [10] |
| L2 | >100 | 1.5 | [10] |
Table 3: Comparative COX inhibition by pyrimidine derivatives.[10]
Compounds L1 and L2 show promising selective inhibition of COX-2 over COX-1, with IC50 values comparable to the established anti-inflammatory drug meloxicam. This suggests that the pyrimidine scaffold can be tailored to achieve selective COX-2 inhibition, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]
Antimicrobial Activity
The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference |
| Sulfadiazine (Reference) | 250 | 31.25 | - | - | [11] |
| Sulfamethoxazole (Reference) | - | - | 62.5 | 62.5 | [11] |
| 8iii | - | - | 31.25 | 62.5 | [11] |
| 12ii | 125 | 125 | - | - | [11] |
Table 4: Minimum Inhibitory Concentration (MIC) of thienopyrimidine-sulfonamide hybrids.[11]
The data on thienopyrimidine-sulfonamide hybrids indicates that incorporating the pyrimidine moiety can enhance antimicrobial activity. For instance, compound 12ii shows improved activity against S. aureus compared to sulfadiazine alone.[11] Compound 8iii demonstrates promising antifungal activity against C. albicans.[11]
Experimental Protocols
Proposed Synthesis of 2-(Methylamino)-4,6-pyrimidinediol
A plausible two-step synthetic route for 2-(Methylamino)-4,6-pyrimidinediol can be proposed based on established pyrimidine chemistry.[1]
-
Condensation: The initial step involves the condensation of N-methylguanidine with a malonic acid ester to yield 2-(methylamino)-4,6-pyrimidinediol.[1]
-
Alternative Route (Nucleophilic Substitution): An alternative approach involves the reaction of 2,4,6-trichloropyrimidine with methylamine, followed by hydrolysis of the remaining chlorine atoms to yield the target compound. This method offers versatility for creating a library of analogues for structure-activity relationship (SAR) studies.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.
-
Inhibitor Addition: The test compounds (this compound analogues) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
-
Termination: The reaction is stopped by adding a solution such as phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[5][6]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).[13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.[13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Visualizing the Mechanisms of Action
To better understand the role of this compound analogues in a biological context, the following diagrams illustrate a simplified kinase signaling pathway and a general workflow for screening their anticancer activity.
A simplified kinase signaling pathway and the inhibitory action of a this compound analogue.
A general experimental workflow for the discovery and optimization of this compound analogues.
Conclusion
The 2-aminopyrimidine scaffold and its derivatives, including the closely related this compound analogues, represent a highly versatile and valuable class of compounds in drug discovery. The extensive research into their activity as kinase inhibitors has yielded several clinically approved anticancer drugs and numerous promising candidates. Their potential extends to other therapeutic areas, including anti-inflammatory and antimicrobial applications. The structure-activity relationships established for 2-aminopyrimidine and 2-anilinopyrimidine derivatives provide a strong foundation for the rational design of novel this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties. Future research focused on the direct synthesis and comprehensive biological evaluation of a diverse library of this compound analogues is warranted to fully unlock their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 2-Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. The high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of representative 2-aminopyrimidine-based inhibitors, supported by experimental data, to aid in the selection and development of targeted therapeutics.
Introduction to 2-Aminopyrimidine-Based Inhibitors and Cross-Reactivity
Kinase inhibitors are designed to block the activity of specific protein kinases that drive disease processes. However, due to the structural similarities across the kinome, these inhibitors often bind to and inhibit unintended "off-target" kinases. This cross-reactivity can lead to unexpected side effects or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's selectivity profile is therefore critical for its preclinical and clinical development.
This guide focuses on inhibitors containing the 2-aminopyrimidine core, a key pharmacophore that facilitates hydrogen bonding interactions within the kinase hinge region. We will examine the selectivity of different compounds based on this scaffold and provide detailed experimental protocols for assessing kinase inhibition.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity of selected 2-aminopyrimidine-based compounds against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate greater potency.
Table 1: Kinase Inhibition Profile of Compound A (Hypothetical 2-Methylaminopyrimidine-based Inhibitor)
| Kinase Target | IC50 (nM) |
| Primary Target: Kinase X | 5 |
| Kinase Y | 50 |
| Kinase Z | 250 |
| Kinase A | >1000 |
| Kinase B | >1000 |
Data is hypothetical for illustrative purposes.
Table 2: Comparative Kinase Inhibition Profiles of Published Aminopyrimidine-Based Inhibitors
| Kinase Target | Compound 1 (nM) | Compound 2 (nM) | Compound 3 (nM) |
| CDK9 | 88.4 [1] | - | - |
| HDAC1 | 168.9 [1] | - | - |
| FLT3 | - | 30.4 [1] | - |
| HDAC1 | - | 52.4 [1] | - |
| HDAC3 | - | 14.7 [1] | - |
| Wnt Pathway Inhibition (IC50) | - | - | ~10,000 [2] |
Note: The compounds in Table 2 are from different studies and were not tested against the same kinase panel. This table illustrates the diversity of targets for aminopyrimidine-based compounds.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. Below are detailed methodologies for commonly employed in vitro kinase inhibition assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4][5][6][7]
Materials:
-
Kinase of interest
-
Substrate (specific peptide or protein)
-
Test inhibitor (e.g., 2-aminopyrimidine derivative)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase and substrate mixture to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine IC50 values.
KINOMEscan® Competition Binding Assay
This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases by measuring the amount of kinase that binds to an immobilized ligand in the presence of the test compound.[2][8][9][10][11]
Materials:
-
DNA-tagged kinases
-
Immobilized, broad-spectrum kinase inhibitor on a solid support (e.g., beads)
-
Test inhibitor
-
Binding buffer
-
Wash buffers
-
Elution buffer
-
qPCR reagents
Procedure:
-
Binding Reaction: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is incubated to allow binding to reach equilibrium.
-
Capture: The beads with the bound kinase are captured and washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control. A lower amount of recovered kinase indicates stronger binding of the test compound. Dissociation constants (Kd) can be calculated from a dose-response curve.
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of inhibition. Below are diagrams of pathways often targeted by 2-aminopyrimidine-based inhibitors.
Conclusion
The 2-aminopyrimidine scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. However, achieving high selectivity remains a significant challenge. This guide has provided a framework for comparing the cross-reactivity of such inhibitors, highlighting the importance of comprehensive profiling using standardized assays. The provided data and protocols serve as a resource for researchers to make more informed decisions in the development of the next generation of targeted therapies, ultimately aiming for improved efficacy and reduced off-target toxicities. Careful consideration of an inhibitor's kinome-wide interaction profile is essential for advancing safe and effective drugs to the clinic.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. vghtc.gov.tw [vghtc.gov.tw]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Assessing the Selectivity of 2-Methylaminopyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the selectivity of 2-aminopyrimidine derivatives, with a focus on the 2-methylaminopyrimidine scaffold, against various kinase targets. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to be an objective resource for evaluating the performance of these compounds.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The addition of a methyl group to the 2-amino position can significantly influence the compound's potency and selectivity profile by altering its interaction with the kinase active site. This guide delves into the experimental data that illuminates these differences.
Quantitative Selectivity Profile of 2-Aminopyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 2-aminopyrimidine derivatives against a panel of kinases. Lower IC50 values indicate greater potency. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 8e | CDK9 | 88.4 | Compound 9e | FLT3 | 30.4 |
| HDAC1 | 168.9 | HDAC1 | 52.4 | ||
| HDAC3 | 14.7 | ||||
| Compound 12a | Aurora A | 309 | Compound 38j | Aurora A | 7.1 |
| Aurora B | 293 | Aurora B | 25.7 | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | Barasertib (AZD1152) | Aurora B | 0.37 |
Table 1: Comparative IC50 values of selected 2-aminopyrimidine derivatives against their primary targets.[1][2][3]
| Kinase | Alisertib (MLN8237) IC50 (nM) | Barasertib (AZD1152) IC50 (nM) | AMG-900 IC50 (nM) |
| Aurora A | 1.2 | - | 5 |
| Aurora B | - | 0.37 | 4 |
| Aurora C | - | - | 1 |
| p38α | - | - | 53 |
| TYK2 | - | - | - |
| JNK2 | - | - | - |
| MET | - | - | - |
| TIE2 | - | - | 650 |
Table 2: Selectivity profile of pan-Aurora kinase inhibitors with a 2-aminopyrimidine scaffold.[1][4]
Key Signaling Pathways
The following diagrams illustrate the signaling pathways commonly targeted by this compound derivatives, namely the Aurora kinase and Cyclin-Dependent Kinase (CDK) pathways, which are crucial for cell cycle regulation.
Experimental Protocols
The assessment of kinase inhibitor selectivity is predominantly carried out using biochemical assays. Below are detailed methodologies for two common assays used in the profiling of 2-aminopyrimidine derivatives.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate, and ATP
-
Test compounds (this compound derivatives)
-
Multiwell plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding affinity of an inhibitor to a kinase.
Materials:
-
LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase of interest
-
Test compounds (this compound derivatives)
-
Multiwell plates (black)
-
TR-FRET plate reader
Procedure:
-
Assay Preparation:
-
Prepare a solution of the kinase and the europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Assembly:
-
In a multiwell plate, add the test compound dilutions.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (europium donor) and ~665 nm (Alexa Fluor® 647 acceptor).
-
The TR-FRET ratio (665 nm / 615 nm) is calculated. A high ratio indicates high tracer binding (low inhibition), while a low ratio indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Conclusion
The selectivity profile of this compound derivatives is a critical factor in their development as kinase inhibitors. While data on this specific subclass is still emerging, the broader family of 2-aminopyrimidines has demonstrated significant potential in targeting key kinases involved in cell cycle regulation and cancer progression. The use of robust and standardized experimental protocols, such as the ADP-Glo™ and LanthaScreen® assays, is essential for generating high-quality, comparable data. Further research focusing on comprehensive kinase panel screening of this compound derivatives will be invaluable in elucidating their full therapeutic potential and guiding the design of next-generation selective kinase inhibitors.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methylaminopyrimidine Compounds
The development of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the basis of many successful drugs. Among these, 2-methylaminopyrimidine derivatives have emerged as a promising scaffold in drug discovery, particularly in oncology. These compounds have demonstrated significant potential as kinase inhibitors and anti-proliferative agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected this compound and related 2-aminopyrimidine compounds, supported by experimental data and detailed methodologies.
Case Study 1: FBA-TPQ - A Potent Anticancer Agent
FBA-TPQ, a synthetic analog of makaluvamine, incorporates a 2-aminopyrimidine core structure. Its anticancer activity has been evaluated in a range of cancer cell lines and in a preclinical animal model.
Data Presentation: In Vitro vs. In Vivo Efficacy of FBA-TPQ
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Metric | Half maximal inhibitory concentration (IC50) | Tumor Growth Inhibition |
| Cell Lines/Model | Various human cancer cell lines (breast, prostate, lung, etc.) | Human breast cancer (MCF-7) xenograft in mice |
| Results | IC50 values in the range of 0.097-2.297 µmol/L[1] | - 71.6% inhibition at 20 mg/kg/d (1 week) - Significant inhibition at 5 mg/kg/d[1] |
| Observations | Potent cytotoxicity against a broad range of cancer cell lines.[1] | Dose-dependent tumor growth inhibition.[1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of FBA-TPQ (typically ranging from 0.01 to 10 µmol/L) for 72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
In Vivo Human Tumor Xenograft Model:
-
Cell Implantation: Human cancer cells (e.g., MCF-7) were implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into control and treatment groups. FBA-TPQ, dissolved in a suitable vehicle, was administered intraperitoneally at specified doses and schedules (e.g., 5, 10, or 20 mg/kg/d, 3 days/week).[1]
-
Tumor Measurement: Tumor size was measured regularly (e.g., every other day) using calipers. Tumor weight was calculated using the formula: (length × width²)/2.[1]
-
Monitoring: Animal body weight and general health were monitored throughout the study.[1]
-
Data Analysis: The percentage of tumor growth inhibition was calculated by comparing the tumor size in the treated groups to the control group.
Signaling Pathway of FBA-TPQ
FBA-TPQ exerts its anticancer effects by activating p53 and modulating the expression of proteins involved in the cell cycle, apoptosis, and DNA damage response.[1]
Figure 1: Simplified signaling pathway of FBA-TPQ leading to apoptosis.
Case Study 2: Compound 8e - A CDK9/HDAC Dual Inhibitor
Compound 8e is a novel 2-aminopyridine-based derivative that functions as a dual inhibitor of cyclin-dependent kinase 9 (CDK9) and histone deacetylases (HDACs), showing promise in the treatment of hematological malignancies.[2]
Data Presentation: In Vitro vs. In Vivo Efficacy of Compound 8e
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Metric | Half maximal inhibitory concentration (IC50) | Tumor Growth Inhibition (T/C Value) |
| Target/Model | CDK9 and HDAC1 enzymes; MV-4-11 leukemia cells | MV-4-11 xenograft model |
| Results | - CDK9 IC50: 88.4 nM - HDAC1 IC50: 168.9 nM[2] | T/C Value: 29.98%[2] |
| Observations | Potent dual inhibitory activity at the enzymatic and cellular level.[2] | Significant antitumor potency in a preclinical model.[2] |
T/C Value: The ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater antitumor activity.
Experimental Protocols
The experimental protocols for the in vitro and in vivo evaluation of compound 8e would be similar to those described for FBA-TPQ, with specific adaptations for the cell line and animal model used (e.g., MV-4-11 leukemia cells and the corresponding xenograft model).
General Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the in vitro and in vivo efficacy of investigational compounds.
Figure 2: General workflow for in vitro cytotoxicity screening.
Figure 3: General workflow for in vivo tumor xenograft studies.
Conclusion
The presented case studies of FBA-TPQ and compound 8e highlight the successful translation of potent in vitro activity of 2-aminopyrimidine derivatives into significant in vivo efficacy. The quantitative data, supported by detailed experimental protocols and an understanding of the underlying signaling pathways, provide a robust framework for the continued development of this class of compounds as therapeutic agents. The consistent correlation between the in vitro and in vivo results for these compounds underscores the predictive value of the preclinical models used in their evaluation. Further research into the pharmacokinetic and pharmacodynamic properties of these and similar compounds will be crucial for their advancement into clinical trials.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Methylaminopyrimidine and Other Heterocyclic Amines for Drug Development Professionals
For researchers and scientists at the forefront of drug discovery, the selection of appropriate molecular scaffolds is a critical decision. This guide provides an objective comparison of 2-Methylaminopyrimidine against other key heterocyclic amines—aminopyridines, aminopyrazines, and aminotriazines—supported by available experimental data. The information is presented to facilitate informed decisions in the development of novel therapeutics.
This comparative analysis delves into the physicochemical properties, biological activities, toxicity profiles, and pharmacokinetic parameters of these heterocyclic amines. The data, summarized in clear, comparative tables, is intended to serve as a valuable resource for drug development professionals.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of key physicochemical parameters is presented in Table 1.
| Property | This compound | 2-Aminopyridine | 2-Aminopyrazine | Atrazine (Aminotriazine) |
| Molecular Weight ( g/mol ) | 109.13 | 94.12 | 95.10 | 215.68 |
| LogP | 0.25 (estimated) | 0.49 | -0.18 | 2.61 |
| Boiling Point (°C) | 200-201 | 210 | 229 | Decomposes |
| Melting Point (°C) | 60-63 | 58.1 | 117-120 | 175-177 |
| pKa | 4.01 (estimated) | 6.86 | 2.9 | 1.6 |
| Water Solubility | Soluble | Soluble | Soluble | 33 mg/L (20 °C) |
Table 1: Comparison of Physicochemical Properties.
Biological Activity: A Spectrum of Therapeutic Potential
These heterocyclic amines have been investigated for a wide range of biological activities, from anticancer to antimicrobial effects. This section provides a comparative overview of their reported activities, with quantitative data where available.
Anticancer Activity
Aminopyridine derivatives have also been explored for their anticancer potential. For instance, certain pyridine-ureas have shown antiproliferative activity against the MCF-7 cell line with low IC50 values[2].
Antimicrobial Activity
Aminopyrazine derivatives have demonstrated notable antimicrobial and antifungal properties. For example, certain 3-aminopyrazine-2-carboxamide derivatives have shown activity against Mycobacterium tuberculosis, with MIC values as low as 46 µM[3]. Other derivatives have exhibited activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)[3].
While data on the direct antimicrobial activity of this compound is limited in the available literature, its structural similarity to other biologically active pyrimidines suggests potential in this area.
In Vitro Safety and Toxicity Profile
Early assessment of a compound's toxicity is crucial in the drug development pipeline. This section compares the available in vitro and in vivo toxicity data for the selected heterocyclic amines.
| Assay | This compound | Aminopyridines | Aminopyrazines | Aminotriazines (Atrazine) |
| Acute Oral LD50 (rat, mg/kg) | Data not available | 2-Aminopyridine: ~21 | Data not available | 672 - 3080 |
| Mutagenicity (Ames Test) | Data not available | 2-Aminopyridine: Negative | Data not available | Negative |
| hERG Inhibition (IC50) | Data not available | 4-Aminopyridine: >100 µM | Data not available | Data not available |
| CYP450 Inhibition | Data not available | Substrates and inhibitors of various CYPs | Data not available | Metabolized by CYPs |
Table 2: Comparative Toxicity and Safety Profile.
It is important to note that while a safety data sheet for this compound indicates potential toxicity, specific LD50 values were not found in the reviewed literature.
Pharmacokinetic Properties: Understanding In Vivo Behavior
The pharmacokinetic profile of a drug candidate determines its concentration and persistence in the body over time. Limited comparative data is available for these compounds.
| Parameter | This compound | 4-Aminopyridine | Aminopyrazines | Aminotriazines |
| Half-life (t1/2) | Data not available | ~3-4 hours (human) | Data not available | Data not available |
| Bioavailability | Data not available | Readily absorbed | Data not available | Data not available |
| Metabolism | Data not available | Primarily renal excretion, unchanged | Data not available | Hepatic metabolism |
| Excretion | Data not available | Renal | Data not available | Data not available |
Table 3: Comparative Pharmacokinetic Parameters.
Pharmacokinetic data for 4-aminopyridine is the most well-characterized among the aminopyridines, showing rapid absorption and a relatively short half-life[4]. The metabolism of N-nitroso-N-methylaminopyridines has been studied in vivo, with 2-aminopyridine identified as a metabolite[5].
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments cited in this guide.
Synthesis of Heterocyclic Amines
The synthesis of these core structures is a fundamental aspect of their accessibility for drug discovery programs.
A common method for the synthesis of 2-aminopyridines is the Chichibabin reaction, which involves the amination of pyridine with sodium amide[6][7]. Aminopyrazines can be synthesized through the condensation of α-diketones with α-aminoamides, followed by oxidation. Aminotriazines are often prepared from cyanuric chloride through nucleophilic substitution with amines.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate growth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under optimal conditions for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
In Vivo Acute Toxicity Study (Rodent Model)
This study provides preliminary information on the toxicity of a compound after a single dose.
Protocol:
-
The test compound is administered to groups of rodents (e.g., rats or mice) at several dose levels, typically via oral gavage or intraperitoneal injection.
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity, including mortality, behavioral changes, and changes in body weight.
-
At the end of the observation period, a gross necropsy is performed to examine for any pathological changes.
-
The LD50 (the dose that is lethal to 50% of the animals) can be estimated from the mortality data.
Conclusion
This comparative guide provides a snapshot of the current understanding of this compound in relation to other key heterocyclic amines. While data for this compound is still emerging, the promising anticancer activity of its derivatives highlights its potential as a valuable scaffold in drug discovery. Further comprehensive studies are warranted to fully elucidate its biological activity spectrum, toxicity profile, and pharmacokinetic properties to enable a more complete and direct comparison with established heterocyclic amine cores. Researchers are encouraged to utilize the provided experimental protocols to generate robust and comparable data to advance the development of novel and effective therapeutics.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CZ73994A3 - Process for preparing aminotriazine derivatives - Google Patents [patents.google.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. soc.chim.it [soc.chim.it]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
structure-activity relationship (SAR) of 2-Methylaminopyrimidine analogues
A comprehensive analysis of the structure-activity relationship (SAR) of 2-methylaminopyrimidine analogues reveals a versatile scaffold with applications across various therapeutic areas, including oncology, inflammation, and neuroscience. These compounds have been extensively studied as inhibitors of kinases, caspases, and other enzymes, demonstrating that modifications to the pyrimidine core and its substituents significantly impact their potency and selectivity.
Comparison of Biological Activities
The this compound scaffold has been successfully modified to target a range of proteins. The following sections compare the SAR of these analogues against different biological targets, supported by quantitative data from various studies.
As Kinase Inhibitors
This compound derivatives have shown significant promise as inhibitors of several protein kinases, playing crucial roles in cell signaling and proliferation.
p21-Activated Kinase 1 (PAK1) Inhibition:
A series of 2-arylamino-4-aryl-pyrimidines were synthesized and evaluated for their inhibitory activity against PAK1. The SAR studies highlighted the importance of specific substitutions on the pyrimidine core and the pendant domains for potent inhibition.[1]
| Compound | R1 (Position 5) | R2 (Pendant Domain) | PAK1 IC50 (nM) | Anti-proliferative Activity (Colon Cancer Cell Lines) |
| Lead Compound | H | Piperazine | Moderate | Moderate |
| Optimized Compound | Br | 1,2-dimethylpiperazine | Potent | High |
Table 1: SAR of 2-Arylamino-4-aryl-pyrimidines as PAK1 Inhibitors.[1]
Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC) Dual Inhibition:
Novel 2-aminopyrimidine-based derivatives have been identified as dual inhibitors of CDK9 and HDACs. Compound 8e emerged as a potent inhibitor of both CDK9 and HDAC1, demonstrating significant anti-proliferative effects in cancer cell lines.[2]
| Compound | Target | IC50 (nM) |
| 8e | CDK9 | 88.4 |
| HDAC1 | 168.9 |
Table 2: Inhibitory Activity of Compound 8e against CDK9 and HDAC1.[2]
c-Met Inhibition:
A series of pyridine and pyrimidine derivatives were designed as type II inhibitors of the c-Met kinase. Compound 13d demonstrated potent c-Met inhibitory activity and significant anti-proliferative effects in the EBC-1 cell line.[3]
| Compound | c-Met IC50 | EBC-1 Cell Line IC50 (nM) |
| 13d | Potent | 127 |
Table 3: Inhibitory Activity of Compound 13d against c-Met.[3]
As N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors
Structure-activity relationship studies of pyrimidine-4-carboxamides identified potent inhibitors of NAPE-PLD. The optimization of substituents at three different positions of the pyrimidine core led to the discovery of LEI-401, a nanomolar potent inhibitor.[4][5]
Key SAR findings for NAPE-PLD inhibitors include:[4][5]
-
R1 Group: A cyclopropylmethylamide at the R1 position was found to be optimal.
-
R2 Group: Conformational restriction by replacing N-methylphenethylamine with (S)-3-phenylpiperidine increased inhibitory potency by 3-fold.
-
R3 Group: Exchanging a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold.
| Compound | R1 | R2 | R3 | pIC50 | IC50 (nM) |
| 2 | Cyclopropylmethylamide | N-methylphenethylamine | Morpholine | - | ~720 |
| 1 (LEI-401) | Cyclopropylmethylamide | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 | 72 |
Table 4: SAR of Pyrimidine-4-carboxamides as NAPE-PLD Inhibitors.[4]
As Caspase-1 Inhibitors
Triaminopyrimidines have been identified as potent, reversible, allosteric inhibitors of caspase-1. SAR studies revealed that alkyl and aryl groups linked to a piperazine ring via a methylene or ethylene linker were well-tolerated.[6]
| Compound | Linker | Aryl Substituent | Caspase-1 IC50 (nM) |
| AE-2-7 | Ethylene | 4-tolyl | - |
| AE-1-75 | Methylene | 4-tolyl | - |
| AE-2-21 | Methylene | 2-tolyl | 18 ± 5 |
| AE-2-48 | Ethylene | 4-trifluoromethylphenyl | 13 |
Table 5: SAR of Triaminopyrimidines as Caspase-1 Inhibitors.[6]
Experimental Protocols
Kinase Inhibition Assay (General Protocol):
The inhibitory activity of the compounds against specific kinases is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity, and therefore, lower inhibition.
-
A kinase, substrate, and ATP solution is prepared in a buffer.
-
The test compound (dissolved in DMSO) is added to the kinase reaction mixture.
-
The reaction is incubated at room temperature for a specified period (e.g., 1 hour).
-
A kinase detection reagent is added to stop the reaction and generate a luminescent signal.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cell Proliferation Assay (MTT Assay):
The anti-proliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
An MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
NAPE-PLD Inhibition Assay:
The inhibitory potency of compounds against NAPE-PLD is determined using a fluorescence-based assay.
-
HEK293 cells overexpressing human NAPE-PLD are used as the enzyme source.
-
The assay is performed in a buffer containing the test compound and the fluorescent substrate N-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl-phosphatidylethanolamine (NBD-NAPE).
-
The reaction is initiated by the addition of the cell lysate.
-
The fluorescence intensity is measured over time, and the initial reaction rates are determined.
-
IC50 values are calculated from the dose-response curves.[4]
Visualizations
Caption: Simplified signaling pathway involving kinases like c-Met, PAK1, and CDK9, which are targets of this compound analogues.
Caption: A general experimental workflow for the synthesis and evaluation of this compound analogues in SAR studies.
References
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylaminopyrimidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methylaminopyrimidine is a critical aspect of laboratory safety and environmental responsibility. This chemical, commonly used in pharmaceutical research and development, is classified as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is essential for ensuring a safe laboratory workspace and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] This document provides comprehensive information on the hazards associated with the chemical.
Key Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed or in contact with skin | Acute Toxicity (Oral, Dermal) |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Eye Damage |
| May cause respiratory irritation | Specific Target Organ Toxicity[2] |
| Harmful to aquatic life with long-lasting effects | Hazardous to the Aquatic Environment |
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat[4]
-
In cases of potential aerosol generation, a respirator may be necessary.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] An emergency eyewash station and safety shower must be readily accessible.[5]
Step-by-Step Disposal Procedure
The disposal of this compound should not involve drain or trash disposal.[1][6] It must be managed as hazardous chemical waste and collected by a licensed environmental management service.
1. Waste Collection and Segregation:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][8][9] The container must have a secure, screw-on cap.[8] Do not use food-grade containers.[10]
-
Incompatible Materials: Store this compound waste separately from incompatible materials such as strong oxidizing agents and strong acids.[3][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[9][11] The label should also include the date when the first waste was added.
2. On-site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[7]
-
Secondary Containment: Place the primary waste container within a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][9][11] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowed time (often 90 days, but local regulations may vary), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11]
-
Provide Documentation: Be prepared to provide an inventory of the waste, including the chemical name and quantity.[4]
4. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1][5] Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS.
-
Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2][3] If inhaled, move to fresh air and seek medical attention.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. uwwapps.uww.edu [uwwapps.uww.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. business-services.miami.edu [business-services.miami.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Methylaminopyrimidine
Essential Safety and Handling Guide for 2-Methylaminopyrimidine
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is vital for ensuring a safe working environment and minimizing potential exposure risks.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1] It is also a combustible liquid, necessitating precautions against ignition sources.[2]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene).[3] | Prevents skin contact, as the substance can cause skin irritation.[1][3] Always inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat or coveralls.[3] | Provides a barrier against accidental spills and splashes. For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] | Mitigates inhalation risk, as the vapor may cause respiratory irritation.[1][3] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator is required.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Remove all potential ignition sources from the handling area, as the material is combustible.[2] Use only non-sparking tools where necessary.
2. Handling the Chemical:
-
Before handling, wash hands thoroughly.
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes.[4] Do not breathe in dust or vapors.[4]
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Disposal Plan: Step-by-Step Waste Management
1. Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, wipes), should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with federal, state, and local regulations.[2] It is recommended to use a licensed disposal company.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
-
Empty containers must also be treated as hazardous waste and disposed of accordingly.[6]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical attention.[1]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
In case of a spill: Evacuate non-essential personnel from the area.[3] Ensure the area is well-ventilated.[3] Absorb the spill with a non-combustible, inert material such as sand or vermiculite and collect it for disposal.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
